3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJTNPAWAQSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390247 | |
| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001020-17-2 | |
| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide array of biologically active compounds. The introduction of a formyl group at the C4 position of the pyrazole ring opens up a gateway for further functionalization, enabling the construction of complex molecular architectures. The Vilsmeier-Haack reaction stands out as an efficient and regioselective method for this transformation.[1] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich 4-position of the pyrazole ring.
This guide will detail the synthesis of the precursor, 3-tert-butyl-1H-pyrazole, and provide a robust, adaptable protocol for its subsequent formylation to yield 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
Synthesis of the Starting Material: 3-tert-Butyl-1H-pyrazole
The synthesis of the starting material, 3-tert-butyl-1H-pyrazole, is a critical first step. A common and effective method involves the condensation of a β-diketone equivalent with hydrazine.
Experimental Protocol: Synthesis of 3-tert-Butyl-1H-pyrazole
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.
Materials:
-
4,4-Dimethyl-3-oxopentanal (or its keto-enol tautomer)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a solution of 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed successively with a dilute solution of hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 3-tert-butyl-1H-pyrazole.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data for a similar synthesis of a substituted pyrazole:
| Parameter | Value |
| Yield | Typically in the range of 70-90% |
| Physical State | Colorless to pale yellow oil or low-melting solid |
Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
The Vilsmeier-Haack reaction is a highly regioselective formylation that will introduce the aldehyde group at the C4 position of the 3-tert-butyl-1H-pyrazole ring. The following is a detailed experimental protocol adapted from procedures for structurally similar pyrazoles.[2]
Proposed Experimental Protocol
Materials:
-
3-tert-Butyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise at 0 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The acidic mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The aqueous layer is extracted with ethyl acetate or dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
While specific experimental data for the Vilsmeier-Haack synthesis of this compound is not available in the reviewed literature, the following table provides expected values based on analogous reactions and data from a Chinese patent (CN103772282A) which describes an alternative synthesis.
| Parameter | Expected/Reported Value |
| Yield | 60-85% (expected for Vilsmeier-Haack) |
| Physical State | Solid |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
Spectroscopic Data (Predicted/Analogous):
| Technique | Expected Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~8.0 (s, 1H, pyrazole-H5), ~9.9 (s, 1H, CHO), ~12-13 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~115 (C4), ~140 (C5), ~160 (C3), ~185 (CHO) |
| IR (KBr) | ν (cm⁻¹): ~3200-3400 (N-H stretching), ~2960 (C-H stretching), ~1670 (C=O stretching of aldehyde) |
Reaction Mechanism and Workflow
Vilsmeier-Haack Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be summarized in the following diagram.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Conclusion
The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of this compound. This technical guide offers a detailed, adaptable protocol for researchers in the field of synthetic and medicinal chemistry. While specific, published data for this exact transformation is limited, the provided procedures, based on closely related examples, offer a strong foundation for the successful synthesis and subsequent utilization of this valuable pyrazole derivative in drug discovery and development programs. Careful execution of the experimental steps and appropriate analytical characterization are paramount to ensure the desired product's purity and identity.
References
An In-depth Technical Guide to the Formation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, in-depth mechanistic insights, experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.
Introduction
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring can significantly influence the pharmacological profile of the resulting molecules by enhancing metabolic stability and modulating receptor binding. This guide focuses on the efficient synthesis of this compound, primarily through a two-step process: the initial formation of the 3-tert-butyl-1H-pyrazole core, followed by its regioselective formylation.
Core Synthetic Strategy
The most prevalent and efficient method for the synthesis of this compound involves a two-stage process:
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Stage 1: Synthesis of the Pyrazole Ring. The formation of the 3-tert-butyl-1H-pyrazole scaffold is typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.
-
Stage 2: Vilsmeier-Haack Formylation. The introduction of the carbaldehyde group at the 4-position of the pyrazole ring is accomplished via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic systems.
dot
Caption: Overall synthetic workflow for this compound.
Mechanism of Formation
Formation of 3-tert-Butyl-1H-pyrazole
The synthesis of the pyrazole ring proceeds through the reaction of a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), with hydrazine. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen on the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the key step for the introduction of the aldehyde functionality. The reaction mechanism can be broken down into two main stages: formation of the Vilsmeier reagent and the electrophilic substitution on the pyrazole ring.
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Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
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Electrophilic Aromatic Substitution: The electron-rich 4-position of the 3-tert-butyl-1H-pyrazole attacks the electrophilic Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to afford the desired this compound.
dot
Caption: Mechanism of the Vilsmeier-Haack formylation of 3-tert-butyl-1H-pyrazole.
Quantitative Data
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pyrazole Formation | Pivaloylacetonitrile, Hydrazine Hydrate | Ethanol | Reflux | 4 | ~68 | Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |
| Vilsmeier-Haack Formylation | 3-tert-Butyl-1H-pyrazole, POCl₃, DMF | DMF | 70-90 | 4-12 | 60-90 | Formylation of various substituted pyrazoles |
Experimental Protocols
Synthesis of 3-tert-Butyl-1H-pyrazole
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ammonium hydroxide (concentrated)
Procedure:
-
To a solution of ethanol and water, add pivaloylacetonitrile and hydrazine hydrate.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-tert-butyl-1H-pyrazole.
Vilsmeier-Haack Formylation to Yield this compound
Materials:
-
3-tert-Butyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF and cool to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 3-tert-butyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on well-established synthetic methodologies. The formation of the pyrazole core through condensation and subsequent regioselective formylation via the Vilsmeier-Haack reaction provides an efficient route to this valuable synthetic intermediate. The detailed mechanisms, experimental protocols, and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information for the successful synthesis and application of this important molecule in their scientific endeavors.
Spectroscopic data for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (CAS No: 1001020-17-2). Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic data based on the analysis of similar pyrazole derivatives and provides detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS data. This guide serves as a practical resource for the synthesis, purification, and structural elucidation of this and related compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Pyrazole derivatives are a cornerstone in the development of new pharmaceutical agents, exhibiting a wide range of biological activities. The specific compound, this compound, incorporates a bulky tert-butyl group and a reactive carbaldehyde moiety on the pyrazole scaffold, making it a valuable intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key building block. This guide details the expected spectroscopic signatures and the methodologies to obtain them.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | Broad singlet | - | - | Position can vary and may exchange with D₂O. |
| CHO | 9.8 - 10.2 | Singlet | - | Aldehydic proton, typically deshielded. |
| Pyrazole C5-H | 8.0 - 8.5 | Singlet | - | Aromatic proton on the pyrazole ring. |
| C(CH₃)₃ | 1.3 - 1.5 | Singlet | - | 9 equivalent protons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| CHO | 185 - 195 | Aldehydic carbon, highly deshielded. |
| Pyrazole C3 | 160 - 165 | Carbon bearing the tert-butyl group. |
| Pyrazole C5 | 135 - 145 | Carbon bearing the hydrogen atom. |
| Pyrazole C4 | 110 - 120 | Carbon bearing the carbaldehyde group. |
| C (CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group. |
| C(CH₃ )₃ | 28 - 32 | Methyl carbons of the tert-butyl group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Hydrogen-bonded N-H stretching. |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | Aromatic C-H stretching of the pyrazole ring. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | C-H stretching of the tert-butyl group. |
| C=O Stretch | 1680 - 1700 | Strong | Aldehyde carbonyl stretching. |
| C=N Stretch | 1580 - 1620 | Medium | Pyrazole ring stretching. |
| C=C Stretch | 1450 - 1550 | Medium | Pyrazole ring stretching. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]+• | 152.10 | Molecular ion peak. |
| [M-CH₃]+ | 137.08 | Loss of a methyl group from the tert-butyl moiety. |
| [M-C(CH₃)₃]+ | 95.04 | Loss of the tert-butyl group. |
| [M-CHO]+ | 123.10 | Loss of the formyl group. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the instrument via a direct insertion probe or a gas chromatograph.
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to the low µg/mL or ng/mL range with the mobile phase.
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatograph.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The structural confirmation of this compound relies on a combination of spectroscopic techniques. This guide provides the expected data and detailed experimental protocols for ¹H NMR, ¹³C NMR, IR, and MS analyses. While experimental spectra for this specific molecule are not widely published, the provided information serves as a robust framework for researchers to successfully characterize this and similar pyrazole derivatives, ensuring the integrity of their synthetic work and facilitating further research and development.
An In-depth Technical Guide to 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the bulky tert-butyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a valuable building block for the synthesis of diverse molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available, specific experimental data for others, such as melting and boiling points, are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | N/A |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 1001020-17-2 | [1][2][3] |
| Appearance | Not explicitly reported; likely a solid | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General chemical principles |
| pKa | Data not available | N/A |
| logP | Data not available | N/A |
| Purity | Commercially available at ≥95% purity.[1] | N/A |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These are based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.
Synthesis via Vilsmeier-Haack Reaction
The most common and effective method for the formylation of pyrazoles at the 4-position is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
3-tert-Butyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Dissolve 3-tert-Butyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A typical ¹H NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole C5-H (around 8.0-8.5 ppm), and a singlet for the nine protons of the tert-butyl group (around 1.3-1.5 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet at a variable chemical shift.
-
¹³C NMR: A ¹³C NMR spectrum in the same solvent is expected to show a signal for the aldehyde carbonyl carbon (around 185-195 ppm), signals for the pyrazole ring carbons, and signals for the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the compound (as a solid or a thin film). Key characteristic peaks are expected for the N-H stretch of the pyrazole ring (a broad band around 3200-3400 cm⁻¹), the C-H stretches of the tert-butyl group (around 2960 cm⁻¹), and a strong C=O stretch for the aldehyde (around 1670-1690 cm⁻¹).
Mass Spectrometry (MS):
-
Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (153.10).
Logical Relationships of Physicochemical Properties
The interplay of the structural features of this compound dictates its overall physicochemical profile and reactivity, which is crucial for its application in drug design and synthesis.
Caption: Influence of structural motifs on physicochemical properties.
References
Technical Guide: Characterization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde (CAS Number: 1001020-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound, 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, identified by the CAS number 1001020-17-2. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance, aiming to serve as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound.[4] While specific, experimentally determined physical properties like melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1001020-17-2 | [4][5] |
| Molecular Formula | C₈H₁₂N₂O | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is limited in peer-reviewed publications. However, based on the known structure and data from similar pyrazole derivatives, the expected spectral characteristics are outlined. Spectroscopic analysis is crucial for the verification of the compound's identity and purity.[6][7]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the pyrazole ring proton (a singlet), the aldehyde proton (a singlet at a downfield shift, typically >9.0 ppm), and the N-H proton of the pyrazole ring (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group.[6]
3.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the alkyl and aromatic groups, a strong C=O stretching vibration for the aldehyde, and C=N stretching of the pyrazole ring.[8]
3.3. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or the formyl group.
Synthesis
The primary synthetic route for pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide).
4.1. General Experimental Protocol for Vilsmeier-Haack Reaction
-
Preparation of the Hydrazone Precursor: The synthesis starts with the condensation of pinacolone (3,3-dimethyl-2-butanone) with hydrazine hydrate to form the corresponding hydrazone.
-
Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of dimethylformamide (DMF).
-
Formylation Reaction: The prepared hydrazone is then added to the Vilsmeier reagent, and the reaction mixture is heated.
-
Work-up and Purification: After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate, this compound, is then filtered, washed, and purified, typically by recrystallization or column chromatography.[10][11]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound itself, the pyrazole scaffold is a well-established pharmacophore. Derivatives of pyrazole-4-carbaldehyde have demonstrated a wide array of pharmacological effects.
5.1. Anticancer Potential
Numerous pyrazole derivatives have been investigated as potential anticancer agents.[12][13][14][15][16] Their mechanisms of action often involve the inhibition of various kinases, disruption of microtubule polymerization, and induction of apoptosis.[16] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for the synthesis of diverse derivatives, allowing for the exploration of structure-activity relationships in the development of novel anticancer therapeutics.[12]
5.2. Anti-inflammatory Activity
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[1] Pyrazole-4-carbaldehyde derivatives have also been explored for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1]
5.3. Antimicrobial Activity
Various pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3][11][17] The synthesis of novel pyrazole-based compounds continues to be an active area of research in the quest for new antimicrobial agents to combat drug-resistant microbes.
Signaling Pathway Context for Pyrazole Derivatives
Caption: Potential mechanisms of action for biologically active pyrazole derivatives.
Conclusion
This compound is a readily synthesizable compound that holds potential as a building block in the development of novel therapeutic agents. While specific biological data for this compound is currently lacking in the public domain, the extensive research on related pyrazole derivatives suggests that it is a promising scaffold for further investigation. This guide provides a foundational understanding of its characteristics to aid researchers in their exploration of this and similar molecules for applications in drug discovery and medicinal chemistry. Further experimental studies are warranted to fully elucidate the physicochemical properties, spectroscopic profile, and biological activities of this specific compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Page loading... [guidechem.com]
- 5. parchem.com [parchem.com]
- 6. mdpi.com [mdpi.com]
- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jpsionline.com [jpsionline.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 3-tert-Butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, and understanding their fundamental properties through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the detailed theoretical protocols for such investigations, presents expected data based on closely related structures, and visualizes the computational workflow and key molecular property relationships.
Introduction
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The presence of the bulky tert-butyl group, the reactive carbaldehyde moiety, and the versatile pyrazole core suggests a rich chemical landscape and potential for various biological activities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue to explore the molecule's characteristics at an atomic level. This guide details the methodology for such in-silico experiments and provides a framework for interpreting the results.
Experimental Protocols: A Computational Approach
The following section details a robust computational protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices for similar heterocyclic systems.
2.1. Molecular Modeling and Geometry Optimization
The initial step involves the construction of the 3D model of this compound. The geometry of this initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Procedure: An initial 3D structure of the molecule is built. A geometry optimization calculation is then performed without any symmetry constraints. The convergence criteria should be set to tight to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.
2.2. Vibrational Frequency Analysis
To predict the infrared (IR) spectrum and to confirm the nature of the optimized geometry, a vibrational frequency analysis is performed.
-
Method: DFT, using the same functional and basis set as for the geometry optimization.
-
Procedure: Following the successful geometry optimization, a frequency calculation is carried out. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies. The output provides the vibrational modes and their corresponding IR intensities.
2.3. Electronic Properties and Frontier Molecular Orbitals
The electronic characteristics of the molecule are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Method: DFT, using the optimized geometry.
-
Procedure: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals is visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
2.4. Atomic Charge Distribution
To understand the charge distribution within the molecule, a population analysis is performed.
-
Method: Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
-
Procedure: This analysis is performed on the optimized geometry to calculate the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions and reactive sites.
Data Presentation: Expected Theoretical and Spectroscopic Data
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.34 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 | |
| C4-C(aldehyde) | 1.47 | |
| C(aldehyde)=O | 1.22 | |
| Bond Angle (°) | N1-N2-C3 | 111.0 |
| N2-C3-C4 | 106.5 | |
| C3-C4-C5 | 108.0 | |
| C4-C5-N1 | 107.5 | |
| C5-N1-N2 | 107.0 |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |
| N-H (pyrazole) | Stretching | ~3450 |
| C=O (aldehyde) | Stretching | ~1680 |
| C=N (pyrazole) | Stretching | ~1580 |
| C-H (aldehyde) | Stretching | ~2850, ~2750 |
| C(CH₃)₃ | Stretching/Bending | ~2960, ~1370 |
Table 3: Calculated Electronic Properties
| Property | Predicted Value (eV) |
| Energy of HOMO | -6.5 to -7.5 |
| Energy of LUMO | -1.5 to -2.5 |
| HOMO-LUMO Energy Gap | 4.5 to 5.5 |
| Dipole Moment (Debye) | 3.0 to 4.0 |
Table 4: Representative Mulliken Atomic Charges
| Atom | Predicted Charge (a.u.) |
| O (aldehyde) | -0.5 to -0.6 |
| N1 | -0.2 to -0.3 |
| N2 | -0.1 to -0.2 |
| C3 | +0.2 to +0.3 |
| C4 | -0.1 to -0.2 |
| C5 | +0.1 to +0.2 |
| C (aldehyde) | +0.4 to +0.5 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the quantum chemical analysis of this compound.
Caption: Computational workflow for the quantum chemical analysis.
Caption: Relationship between computed electronic properties and predicted molecular behavior.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometry, vibrational spectra, and electronic properties. The provided protocols and expected data serve as a valuable resource for initiating computational studies on this and related pyrazole derivatives. Such theoretical investigations are indispensable in modern drug discovery and materials science, enabling a more targeted and efficient approach to the design of novel functional molecules.
A Technical Guide to the Crystal Structure Analysis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Disclaimer: As of this writing, the specific crystal structure of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde has not been publicly reported in peer-reviewed literature, and its crystallographic data is not available in common structural databases. Therefore, this document serves as an in-depth technical guide outlining the general and established methodologies that would be employed to determine the crystal structure of this, or similar, novel small organic molecules.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the process of small molecule single-crystal X-ray crystallography, from synthesis to final structural analysis.
Synthesis and Purification
The initial and critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. A plausible synthetic route would involve the formylation of a 3-tert-butyl-1H-pyrazole precursor.
Experimental Protocol: Synthesis
A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole.
-
Precursor Synthesis: 3-tert-Butyl-1H-pyrazole would first be synthesized or procured.
-
Vilsmeier-Haack Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with a suitable amide, most commonly N,N-dimethylformamide (DMF).
-
Formylation: The 3-tert-Butyl-1H-pyrazole is then added to the Vilsmeier reagent. The reaction mixture is heated, often at temperatures around 70-90°C, for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with an ice-water mixture and neutralized. The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The resulting solid is purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound. The purity would be confirmed by techniques such as NMR and mass spectrometry.
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The goal is to obtain well-ordered, single crystals, ideally between 0.1 and 0.5 mm in each dimension. Several techniques can be employed, and the choice of solvent is crucial.[2]
Experimental Protocol: Crystallization Techniques
Commonly used crystallization methods for small organic molecules include:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.[3][4][5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer. The decrease in solubility upon cooling promotes crystal growth.[6][7]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing its solubility and inducing crystallization.[3][8]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the layers slowly mix.[3][9]
The choice of solvent or solvent system is determined empirically by screening a range of solvents with varying polarities.
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil.[10] For data collection, the crystal is usually flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A sensitive detector (e.g., CCD or CMOS) records the positions and intensities of these spots.[11]
-
Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and the crystal system. The intensities of the reflections are then integrated, corrected for various experimental factors (like absorption), and scaled.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Experimental Protocol: Structure Determination
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[11]
-
Structure Solution: An initial model of the atomic positions is determined. For small molecules, "direct methods" are typically very successful in solving the phase problem of crystallography.[11]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, atomic coordinates, and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the final model is assessed by parameters such as the R-factor.
Data Presentation
The final result of a crystal structure analysis is a set of atomic coordinates for the molecule, as well as derived geometric parameters. This quantitative data is typically summarized in tables for clarity and comparison. Below are examples of how such data would be presented for this compound, with placeholder values for illustrative purposes.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₈H₁₂N₂O |
| Formula weight | 152.19 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 9.3 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 930.5 ų |
| Z | 4 |
| Calculated density | 1.085 Mg/m³ |
| Absorption coefficient | 0.073 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.5 to 28.0° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| N1-N2 | 1.37 |
| N1-C5 | 1.35 |
| N2-C3 | 1.34 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C3-C6 | 1.52 |
| C4-C9 | 1.45 |
| C9-O1 | 1.22 |
| C6-C7 | 1.54 |
| C6-C8 | 1.54 |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value |
| Bond Angles | |
| N2-N1-C5 | 110.5 |
| N1-N2-C3 | 106.8 |
| N2-C3-C4 | 111.2 |
| C3-C4-C5 | 105.0 |
| N1-C5-C4 | 106.5 |
| N2-C3-C6 | 121.0 |
| C4-C3-C6 | 127.8 |
| C3-C4-C9 | 128.5 |
| C5-C4-C9 | 126.5 |
| Torsion Angles | |
| N2-C3-C4-C9 | -178.5 |
| C6-C3-C4-C9 | 2.1 |
Visualization of Experimental Workflow
The overall process from synthesis to final data analysis can be visualized as a logical workflow.
Caption: Experimental workflow from synthesis to structure validation.
References
- 1. chemmethod.com [chemmethod.com]
- 2. How To [chem.rochester.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties. The substituent at the 3-position and the formyl group at the 4-position of the pyrazole ring in 3-tert-Butyl-1H-pyrazole-4-carbaldehyde offer key reactive sites for molecular elaboration. The bulky tert-butyl group can influence the compound's lipophilicity and metabolic stability. A thorough understanding of its solubility in various solvent systems is crucial for designing reaction conditions, formulation development, and conducting biological assays. Similarly, knowledge of its chemical stability under different stress conditions is essential for ensuring its integrity during storage, handling, and in physiological environments.
Physicochemical Properties
While specific experimentally determined physicochemical data for this compound is sparse, some general properties can be inferred from its structure and related compounds.
| Property | Predicted/Inferred Value/Characteristic |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |
| pKa | The pyrazole ring is weakly basic, and the aldehyde is non-ionizable under physiological pH. |
| LogP | The tert-butyl group suggests a moderate to high lipophilicity. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and developability. A comprehensive solubility profile in a range of solvents is essential.
Experimental Protocol for Solubility Determination
The following table outlines a general protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.[1]
| Step | Procedure | Details and Considerations |
| 1. Preparation | Accurately weigh an excess amount of this compound into a series of vials. | The amount should be sufficient to ensure a saturated solution with undissolved solid remaining. |
| 2. Solvent Addition | Add a precise volume of the desired solvent to each vial. Solvents should include water, buffers (pH 2, 7.4, 9), methanol, ethanol, DMSO, and acetonitrile. | The choice of solvents should cover a range of polarities and be relevant to potential applications. |
| 3. Equilibration | Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to reach equilibrium. | A thermostatically controlled shaker or rotator is recommended to ensure constant temperature and agitation. |
| 4. Sample Collection and Preparation | After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. | Filtration through a syringe filter (e.g., 0.22 µm) is crucial to remove any undissolved particles. |
| 5. Analysis | Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. | A calibration curve with known concentrations of the compound should be prepared to quantify the solubility. |
| 6. Data Reporting | Express the solubility in units such as mg/mL or mol/L. | The temperature and solvent system should always be specified. |
Expected Solubility Behavior
Based on its structure, this compound is expected to exhibit low solubility in aqueous media due to the hydrophobic tert-butyl group. Its solubility is likely to be higher in organic solvents like methanol, ethanol, and DMSO.
Stability Profile
Stability testing is crucial to determine the intrinsic stability of a compound and to identify potential degradation products. Forced degradation studies are performed under more severe conditions to accelerate degradation and elucidate degradation pathways.[2]
Experimental Protocol for Forced Degradation Studies
The following table outlines a typical forced degradation protocol.[2][3] The extent of degradation is typically monitored by a stability-indicating HPLC method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. |
| Neutral Hydrolysis | Dissolve the compound in water and heat at 60-80 °C for a specified time. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for a specified period. |
| Photostability | Expose a solution of the compound and the solid compound to UV and visible light according to ICH Q1B guidelines. |
Potential Degradation Pathways
Heterocyclic aldehydes can be susceptible to oxidation. The aldehyde group of this compound could be oxidized to the corresponding carboxylic acid, especially under oxidative stress conditions. The pyrazole ring itself is generally stable but can be susceptible to cleavage under harsh conditions.
Visualizations
Synthesis Workflow
The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes.[4] The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
General Stability Testing Workflow
The following diagram outlines a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: General workflow for stability testing of a chemical compound.
Hypothetical Signaling Pathway Interaction
While the specific biological targets of this compound are not well-defined, many pyrazole derivatives are known to act as enzyme inhibitors. The following diagram illustrates a hypothetical interaction with a signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While specific quantitative data on the solubility and stability of this compound are yet to be published, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for solubility and stability testing, along with an understanding of potential degradation pathways, will enable a thorough physicochemical characterization of this versatile building block. The provided visualizations offer a clear overview of its synthesis, a logical approach to stability assessment, and a hypothetical model for its biological interaction. This foundational knowledge is indispensable for advancing the use of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the most prevalent and efficient synthetic route, which involves the formylation of a pyrazole precursor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthetic workflow.
Overview of Synthetic Strategy
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7] This reaction facilitates the formylation of electron-rich heterocyclic compounds, such as pyrazoles, at the C4 position.[6] The logical precursor for this synthesis is therefore 3-tert-Butyl-1H-pyrazole.
The overall synthetic strategy can be broken down into two key stages:
-
Stage 1: Synthesis of the Precursor, 3-tert-Butyl-1H-pyrazole. The synthesis of this starting material is a critical first step. A common method involves the condensation of a β-diketo equivalent with hydrazine.
-
Stage 2: Formylation of 3-tert-Butyl-1H-pyrazole. The Vilsmeier-Haack reaction is then used to introduce the aldehyde functional group onto the pyrazole ring to yield the final product.
Below is a diagram illustrating this logical workflow.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
A common route to synthesize 3-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For 3-tert-butyl-1H-pyrazole, a suitable starting material is 1,1-dimethyl-3-keto-butanal, which can be prepared from pinacolone.
Protocol:
-
Preparation of 1,1-Dimethyl-3-keto-butanal:
-
To a solution of sodium ethoxide in ethanol, add pinacolone and ethyl formate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is quenched with a weak acid and the product is extracted.
-
-
Cyclocondensation with Hydrazine:
-
Dissolve the crude 1,1-dimethyl-3-keto-butanal in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is then typically refluxed for several hours.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, for example, by column chromatography or distillation, to yield 3-tert-butyl-1H-pyrazole.
-
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][4]
Protocol:
-
Preparation of the Vilsmeier Reagent:
-
In a reaction vessel, cool DMF to 0 °C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the electrophilic Vilsmeier reagent (chloroiminium salt).
-
-
Formylation of 3-tert-Butyl-1H-pyrazole:
-
Dissolve 3-tert-butyl-1H-pyrazole in an appropriate solvent (often excess DMF from the previous step can be used).
-
Add the solution of the pyrazole to the pre-formed Vilsmeier reagent at a low temperature.
-
The reaction mixture is then heated to a specific temperature (e.g., 60-90 °C) and stirred for several hours.[2][4] The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[2][4]
-
Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until it reaches a neutral or slightly basic pH.[2]
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.[2][4]
-
The following diagram outlines the experimental workflow for the Vilsmeier-Haack formylation step.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and purification methods.
Table 1: Starting Materials and Reagents
| Compound Name | Structure | Role | Notes |
| Stage 1 | |||
| Pinacolone | CC(C)(C)C(=O)C | Starting Material | |
| Ethyl Formate | C(OCC)(=O) | Reagent | Formylating agent |
| Hydrazine Hydrate | N₂H₄·H₂O | Reagent | Forms the pyrazole ring |
| Stage 2 | |||
| 3-tert-Butyl-1H-pyrazole | C₇H₁₂N₂ | Starting Material | Precursor for formylation |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Reagent/Solvent | Forms Vilsmeier reagent |
| Phosphoryl Chloride (POCl₃) | POCl₃ | Reagent | Forms Vilsmeier reagent |
Table 2: Reaction Conditions and Yields
| Reaction Stage | Key Parameters | Typical Values | Reported Yields |
| Stage 1: Precursor Synthesis | Temperature | 0 °C to reflux | Good to excellent |
| Reaction Time | Several hours | ||
| Stage 2: Formylation | Reagent Molar Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.5-3 : excess | |
| Temperature | 60 - 90 °C | Good to excellent[4] | |
| Reaction Time | 2 - 6 hours[2][4] | ||
| Purification Method | Recrystallization/Column Chromatography |
Signaling Pathways and Mechanisms
The core of the second stage of this synthesis is the Vilsmeier-Haack reaction. The mechanism involves the electrophilic substitution of the pyrazole ring.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.
-
Electrophilic Attack: The electron-rich C4 position of the 3-tert-butyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate undergoes elimination to restore the aromaticity of the pyrazole ring. Subsequent hydrolysis of the iminium salt during aqueous work-up yields the final aldehyde product.
The diagram below illustrates the mechanistic pathway of the Vilsmeier-Haack reaction on a pyrazole substrate.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
References
- 1. chemmethod.com [chemmethod.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
Methodological & Application
Application Notes and Protocols: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Knoevenagel Condensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Knoevenagel condensation is a cornerstone reaction in organic synthesis for carbon-carbon bond formation. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is instrumental in the synthesis of a wide array of functionalized molecules.[1][2][3] Pyrazole derivatives, recognized for their diverse biological activities, are often synthesized using this method.[4][5] Specifically, 3-tert-Butyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block, leading to the creation of novel pyrazole-containing compounds with potential therapeutic applications. These application notes provide detailed protocols and data for the use of this compound in Knoevenagel condensation reactions.
Data Presentation
The following table summarizes representative data from Knoevenagel condensation reactions involving various pyrazole aldehydes and active methylene compounds, providing a basis for adapting these conditions to this compound.
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent System | Reaction Time | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Ethanol:Water (1:1) | 10 min (reflux) | 92 | [6][7] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Ethanol:Water (1:1) | 15 min (sonication) | 90 | [6][7] |
| Various 1-aryl-pyrazole-4-carbaldehydes | Malononitrile | In(OTf)₃ | Toluene | 45 min | 72-78 | [8] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N-(benzothiazol-2-yl)-2-cyanoacetamide | Piperidine | Ethanol | - | - | [9] |
| Pyrazole-4-carbaldehydes | Malonic acid | Pyridine/Piperidine | Ethanol | - | - | [10] |
| Pyrazole-4-carbaldehydes | Cyanoacetic acid | Pyridine/Piperidine | Ethanol | - | - | [10] |
| (3-pyridyl)pyrazole-4-carbaldehyde | - | Pyridinium chlorochromate | - | - | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce the corresponding aldehydes.[4][8][12]
Materials:
-
3-tert-Butyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. This in-situ preparation generates the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Dissolve 3-tert-Butyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition, slowly raise the temperature of the reaction mixture to 60-70 °C and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it.
-
For further purification, the crude product can be recrystallized from an appropriate solvent such as ethanol or purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a green and efficient method for the Knoevenagel condensation using a mild catalyst in an aqueous medium.[6][7][13]
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add ammonium carbonate (20 mol%) to the solution.
-
The reaction mixture can be heated to reflux for 10-30 minutes or subjected to ultrasonication at room temperature for 15-40 minutes. Monitor the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol to afford the desired 2-(3-(tert-butyl)-1H-pyrazol-4-ylmethylene)malononitrile.
Visualizations
Diagram 1: Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation experiment.
Diagram 3: Synthesis of Pyrazole Aldehyde Precursor
Caption: Workflow for the synthesis of the pyrazole aldehyde precursor.
References
- 1. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chim.it [chim.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. epa.oszk.hu [epa.oszk.hu]
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous purines. This scaffold allows them to act as bioisosteres of adenine, enabling interaction with the ATP-binding sites of various kinases.[1][2] Consequently, derivatives of this core structure have been extensively investigated and developed as potent inhibitors of various protein kinases, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] This document provides a detailed protocol for a proposed synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, along with application notes relevant to drug development professionals.
Introduction to Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery. Its bioisosteric relationship with purines makes it an ideal candidate for the design of kinase inhibitors.[1][2] Numerous compounds incorporating this moiety have shown potent inhibitory activity against a variety of kinases, including but not limited to:
-
Src and Abl Tyrosine Kinases: Important in cell growth and proliferation, and targets for chronic myeloid leukemia.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Key regulators of cell growth, proliferation, and angiogenesis in cancer.[1]
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, with inhibitors being investigated as anti-cancer agents.[5]
The diverse biological activities reported for pyrazolo[3,4-d]pyrimidine derivatives make them attractive candidates for the development of new therapeutic agents for a range of diseases, most notably cancer.[3][4][7]
Proposed Synthetic Pathway
While no direct literature for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound was identified, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, which are common precursors. A one-pot, three-component reaction involving the starting aldehyde, malononitrile, and a hydrazine derivative is a modern and efficient approach.[8][9] This is followed by a cyclization step to form the pyrimidine ring.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of 5-Amino-3-tert-butyl-1-phenyl-1H-pyrazole-4-carbonitrile. This step involves a multi-component reaction where this compound undergoes a Knoevenagel condensation with malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and tautomerization.[9]
-
Step 2: Synthesis of 3-tert-Butyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The intermediate aminonitrile is then cyclized with formic acid to yield the final pyrazolo[3,4-d]pyrimidin-4-one.[7]
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-tert-butyl-1-phenyl-1H-pyrazole-4-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Phenylhydrazine
-
Ethanol
-
Piperidine (catalyst)
-
Glacial Acetic Acid (optional, for neutralization)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation. Monitor the reaction by TLC.
-
To the reaction mixture, add phenylhydrazine (1.1 eq).
-
Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 5-amino-3-tert-butyl-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 3-tert-Butyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Materials:
-
5-Amino-3-tert-butyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid (85-90%)
-
Ice-water
Procedure:
-
A solution of 5-amino-3-tert-butyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid is heated to reflux for 6-8 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.[7]
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.[7]
-
The crude product can be recrystallized from ethanol to yield the pure 3-tert-Butyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields for Pyrazolo[3,4-d]pyrimidine Synthesis Steps
| Step | Reaction | Starting Material | Product | Reported Yield Range (%) | Reference |
| 1 | Three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile | Various aldehydes, malononitrile, phenylhydrazine | 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile | 85-93 | [8] |
| 2 | Cyclization with formic acid | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | [7] |
Table 2: Biological Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Class | Target | Key Compound Example | IC₅₀ / Activity | Reference |
| 4-amino-substituted | c-Src / c-Abl Kinases | Not specified | Nanomolar activity | [10] |
| Piperazine-linked | Anticancer (various cell lines) | Compound 10b | 5.5-11 µg/ml | [4] |
| Piperazine-linked | FLT3 Kinase | Compound XVI | GI₅₀ 1.17-18.40 µM | [7] |
| Thienopyrimidine-linked | Anticancer (MCF-7) | Compound 11 | IC₅₀: 3.60 μg/mL | [11] |
Visualizations
Caption: Proposed two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. The synthetic protocol outlined provides a robust and adaptable method for accessing these valuable compounds from this compound. The significant body of literature on the biological activities of this class of compounds underscores their potential in drug discovery, particularly in the field of oncology. Researchers are encouraged to explore variations of this synthetic route to generate novel derivatives for biological screening.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. mdpi.com [mdpi.com]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 10. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols: Leveraging 3-tert-Butyl-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde as a versatile precursor in the synthesis of potent kinase inhibitors. The strategic placement of the tert-butyl group can enhance selectivity and potency, while the aldehyde functionality serves as a key handle for introducing diverse chemical moieties to target the ATP-binding sites of various kinases. This document outlines generalized synthetic protocols, presents key quantitative data for related pyrazole-based inhibitors, and visualizes relevant signaling pathways and experimental workflows.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to establish crucial hydrogen bond interactions with the hinge region of the kinase domain makes it an ideal starting point for inhibitor design. The aldehyde group at the 4-position of the pyrazole ring is particularly amenable to a variety of chemical transformations, including condensation reactions and reductive amination, allowing for the construction of diverse compound libraries.
Key Applications in Kinase Inhibitor Synthesis
Derivatives of this compound are anticipated to be valuable in targeting a range of kinases implicated in oncology and inflammatory diseases. The bulky tert-butyl group can be exploited to probe specific hydrophobic pockets within the kinase active site, potentially leading to inhibitors with improved selectivity profiles. Key kinase families that can be targeted using this precursor include:
-
Janus Kinases (JAKs): Central to cytokine signaling pathways, JAK inhibitors are used in the treatment of autoimmune disorders and myeloproliferative neoplasms.
-
Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, ALK fusions are oncogenic drivers in a subset of non-small cell lung cancers.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibitors are being actively investigated for their anti-proliferative effects in various cancers.
Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinase targets. While not all of these inhibitors are directly synthesized from this compound, the data illustrates the potential potency that can be achieved with the pyrazole scaffold.
Table 1: Inhibitory Activity of Pyrazole Derivatives against various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivative | JAK1 | 3.4 | [1] |
| 4-Amino-(1H)-pyrazole derivative | JAK2 | 2.2 | [1] |
| 4-Amino-(1H)-pyrazole derivative | JAK3 | 3.5 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 450 | [2] |
| Pyrazolo[1,5-a]pyrimidine derivative | TRKA | 230 | [2] |
| Pyrazole-based inhibitor | Aurora A | 160 | [3] |
| Pyrazole-based inhibitor | Akt1 | 61 | [3] |
Experimental Protocols
The following are generalized protocols for the elaboration of this compound into more complex kinase inhibitor scaffolds. Researchers should optimize these conditions for their specific substrates and target molecules.
Protocol 1: Synthesis of Pyrazolopyrimidine Scaffolds via Condensation
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines, a common core for many kinase inhibitors, through the condensation of a pyrazole precursor with a β-ketoester followed by cyclization.
Materials:
-
This compound
-
Appropriate amine (e.g., aminoguanidine, 3-amino-1H-pyrazole)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Analytical equipment (TLC, NMR, MS)
Procedure:
-
Condensation: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add the chosen amine (1 equivalent).
-
The reaction mixture may be heated under reflux for several hours to facilitate the formation of the Schiff base intermediate. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, a cyclizing agent or a change in reaction conditions may be necessary. For the formation of a pyrazolopyrimidine core, a subsequent reaction with a 1,3-dicarbonyl compound in the presence of a base is a common strategy.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrazole-based kinase inhibitor precursor.
-
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of Kinase Inhibitors via Reductive Amination
Reductive amination is a versatile method to introduce a variety of amine-containing fragments to the pyrazole scaffold, which is a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane, dichloroethane)
-
Acetic acid (as a catalyst, if needed)
-
Analytical equipment (TLC, NMR, MS)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane.
-
If the amine is an aniline, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine intermediate can be monitored by TLC.
-
Reduction: Once the imine formation is complete, the reducing agent (1.5-2 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is then stirred at room temperature for an additional 2-16 hours. The progress of the reduction is monitored by TLC.
-
Work-up: After the reaction is complete, the reaction is quenched by the slow addition of water. The solvent is evaporated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted pyrazole derivative.
-
Characterization of the final product is performed using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based inhibitors and a general experimental workflow for their synthesis and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions Involving 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for pyrazole-based MCRs and are intended to serve as a practical guide for the synthesis and exploration of novel chemical entities.
Introduction
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[1] The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs.[2] Consequently, the use of functionalized pyrazoles, such as this compound, as building blocks in MCRs is a promising strategy for the development of new therapeutic agents.[3] The synthesized compounds, including pyrano[2,3-c]pyrazoles and dihydropyrimidinones, have shown a wide range of biological activities.[4][5]
Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
The four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine or its derivatives is a highly efficient method for the synthesis of pyrano[2,3-c]pyrazoles.[6] These compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][7][8] Recent studies have highlighted their potential as inhibitors of key cellular targets such as the RalA protein in hepatocellular carcinoma.[9]
Experimental Protocol: Synthesis of 6-Amino-4-(3-tert-butyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from general procedures for the synthesis of pyrano[2,3-c]pyrazoles.[1][10]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Urea (as an optional organocatalyst)[10]
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol).
-
Stir the mixture at room temperature for approximately 10 minutes.[10]
-
To this mixture, add this compound (1 mmol), malononitrile (1.1 mmol), and a catalytic amount of urea (10 mol%).[10]
-
Add a 1:1 (v/v) mixture of ethanol and water (4 mL) to the flask.[10]
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product is typically collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 6-amino-4-(3-tert-butyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a solid.
Expected Data:
The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR (DMSO-d₆): Expect signals for the pyrazole NH, pyran CH, methyl group, and aromatic protons, as well as a characteristic signal for the amino group.[10]
-
¹³C NMR (DMSO-d₆): Expect signals corresponding to the carbons of the pyrazole and pyran rings, the nitrile carbon, and the tert-butyl and methyl groups.[10]
-
FT-IR (KBr): Look for characteristic absorption bands for NH₂, NH, C≡N, and C=O (if applicable) functional groups.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Quantitative Data Summary
| Product Class | Reactants | Catalyst/Solvent | Yield Range | Reference |
| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Urea / Ethanol:Water | 80-95% | [10] |
Experimental Workflow for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazoles.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[11][12] DHPMs are a class of compounds with a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[5][13]
Experimental Protocol: Synthesis of a 4-(3-tert-Butyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one Derivative
This protocol is a general representation based on established Biginelli reaction methodologies.[12][13]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like CuCl₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of the chosen acid catalyst to the mixture.
-
Reflux the reaction mixture with stirring for several hours (typically 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure dihydropyrimidinone derivative.
Quantitative Data Summary
| Product Class | Reactants | Catalyst/Solvent | Yield Range | Reference |
| Dihydropyrimidinones | Aldehyde, Ethyl Acetoacetate, Urea | Acid catalyst / Ethanol | 70-95% | [12][13] |
Ugi and Passerini Reactions
The Ugi and Passerini reactions are powerful isocyanide-based multicomponent reactions for the synthesis of α-acylamino amides and α-acyloxy amides, respectively. These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to generate diverse libraries of compounds from readily available starting materials.[14][15][16]
Representative Protocol for a Ugi Four-Component Reaction
This is a generalized protocol for the Ugi reaction.[15][17]
Materials:
-
This compound
-
An amine (e.g., aniline)
-
A carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
Procedure:
-
To a solution of this compound (1 mmol) and aniline (1 mmol) in methanol (5 mL), add benzoic acid (1 mmol).
-
Stir the mixture for a few minutes, then add tert-butyl isocyanide (1 mmol).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired α-acylamino amide product.
Representative Protocol for a Passerini Three-Component Reaction
This is a generalized protocol for the Passerini reaction.[14][18]
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Dichloromethane (DCM)
Procedure:
-
In a flask, dissolve this compound (1 mmol) and benzoic acid (1 mmol) in DCM (5 mL).
-
Add tert-butyl isocyanide (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-acyloxy amide.
Applications in Drug Development and Signaling Pathways
The heterocyclic compounds synthesized from this compound via multicomponent reactions have shown promise in various therapeutic areas. Pyrano[2,3-c]pyrazoles, in particular, have been investigated as potential anticancer agents. For instance, derivatives of this scaffold have been identified as inhibitors of RalA, a small GTPase that is often overexpressed in hepatocellular carcinoma (HCC) and plays a crucial role in tumor progression and metastasis.[9]
Signaling Pathway of RalA in Hepatocellular Carcinoma
Caption: Simplified RalA signaling pathway in cancer.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. mdpi.com [mdpi.com]
- 14. Passerini reaction - Wikipedia [en.wikipedia.org]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Passerini Reaction [organic-chemistry.org]
Untapped Potential: Application Notes on the Catalytic Uses of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde Derivatives
While direct catalytic applications of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde and its immediate derivatives are not extensively documented in current scientific literature, the inherent structural features of this molecule class present significant, largely unexplored potential in catalysis. The pyrazole core is a well-established scaffold for robust ligands in metal-catalyzed reactions, and the carbaldehyde group serves as a versatile anchor for creating sophisticated multidentate ligands and organocatalysts.
This document provides detailed application notes and experimental protocols derived from the established catalytic activities of structurally analogous pyrazole compounds. These insights are designed to empower researchers, scientists, and drug development professionals to pioneer new catalytic systems based on the this compound framework. The sterically demanding tert-butyl group offers a powerful tool for tuning catalyst activity and selectivity, making this an exciting frontier for catalyst development.
Core Application: Advanced Ligands for Transition Metal Catalysis
The primary and most promising application of this compound derivatives is in the formation of advanced ligands for transition metal catalysts. The pyrazole nitrogens are excellent donors for a wide array of metals, while the 4-carbaldehyde position allows for the straightforward synthesis of multidentate Schiff base (imine) ligands.
Schiff Base Ligands: A Gateway to Diverse Catalysis
Condensation of the pyrazole-4-carbaldehyde with various primary amines yields Schiff base ligands with additional coordination sites. These ligands can form highly stable and active complexes with metals like copper, palladium, nickel, and cobalt, suitable for a range of organic transformations. The bulky tert-butyl group can enhance catalyst stability and create a specific chiral pocket around the metal center, which is often crucial for achieving high selectivity.
Table 1: Potential Catalytic Reactions Using Metal Complexes of this compound Schiff Base Derivatives
| Catalytic Reaction | Metal Center | Typical Substrates | Typical Products | Anticipated Benefits of the Ligand |
| Asymmetric Henry Reaction | Cu(II), Co(II) | Aldehydes, Nitroalkanes | Chiral Nitroaldols | Steric bulk may enhance diastereo- and enantioselectivity. |
| C-C Cross-Coupling | Pd(II), Ni(II) | Aryl Halides, Boronic Acids | Biaryls | Increased catalyst stability and potential for controlling reductive elimination. |
| Oxidation of Alcohols | Cu(II), Ru(II) | Primary/Secondary Alcohols | Aldehydes/Ketones | Improved catalyst solubility in organic media and enhanced thermal stability. |
| Transfer Hydrogenation | Ir(III), Ru(II) | Ketones, Imines | Chiral Alcohols, Chiral Amines | The pyrazole N-H can participate in bifunctional catalysis, facilitating proton transfer. |
Detailed Experimental Protocols
The following protocols provide a template for synthesizing Schiff base ligands from this compound, preparing their metal complexes, and utilizing them in a representative catalytic reaction.
Synthesis of a Chiral Schiff Base Ligand
This protocol details the synthesis of a chiral bidentate [N,N] ligand, a crucial first step for developing an asymmetric catalyst.
Materials:
-
This compound
-
(S)-(-)-1-Aminoindan
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser.
-
To the flask, add this compound (1.0 eq), (S)-(-)-1-aminoindan (1.0 eq), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and allow it to react for 12-18 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Schiff base ligand.
Synthesis of a Palladium(II) Catalyst Complex
This protocol describes the formation of a palladium complex, a potential catalyst for cross-coupling reactions.
Materials:
-
Chiral Pyrazole-Schiff Base Ligand (from Protocol 2.1)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the chiral pyrazole-Schiff base ligand (1.0 eq) in dry DCM in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in dry DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the mixture at room temperature for 6 hours. A precipitate will typically form.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the complex with a small amount of cold DCM and then with pentane.
-
Dry the palladium complex under vacuum.
Asymmetric Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for testing the efficacy of the synthesized palladium complex in an asymmetric C-C bond-forming reaction.
Materials:
-
Aryl bromide (e.g., 1-bromo-2-methylnaphthalene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 mmol)
-
Chiral Pyrazole-Pd(II) Complex (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Solvent mixture (e.g., Toluene/Water, 10:1)
Procedure:
-
To a reaction tube, add the aryl bromide, arylboronic acid, potassium phosphate, and the chiral pyrazole-Pd(II) complex.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash chromatography.
-
Analyze the product's enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC).
Key Visualizations
The following diagrams illustrate the logical flow from the core molecule to a functional catalytic system.
Caption: Catalyst synthesis pathway.
Caption: A logical catalytic cycle.
Application Notes and Protocols: Synthesis and Applications of Schiff Bases from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of Schiff bases derived from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] Pyrazole-containing Schiff bases have garnered significant attention due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The this compound scaffold is of particular interest as the bulky tert-butyl group can enhance lipophilicity and potentially influence the biological activity of the resulting Schiff bases. This document outlines the synthesis protocols, quantitative data for related compounds, and key applications of this promising class of molecules.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. Various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, have been employed for the synthesis of analogous pyrazole Schiff bases.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of Schiff bases from a pyrazole-4-carbaldehyde derivative.
Caption: A generalized workflow for the synthesis and characterization of Schiff bases.
Experimental Protocols
While specific protocols for Schiff bases derived from this compound are not extensively detailed in the literature, the following generalized protocols are based on established methods for analogous pyrazole-4-carbaldehydes.[4][5]
Protocol 1: Conventional Synthesis via Reflux
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is refluxed with continuous stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and purified by recrystallization from a suitable solvent to afford the pure Schiff base.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of an appropriate solvent (e.g., ethanol).
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for a short duration (typically a few minutes).
-
Work-up and Purification: After cooling, the product is isolated and purified as described in the conventional method. This method often leads to higher yields and shorter reaction times.
Quantitative Data
The following tables summarize the quantitative data for a selection of Schiff bases derived from various substituted pyrazole-4-carbaldehydes, as data for derivatives of this compound is limited. This data is provided for comparative purposes.
Table 1: Synthesis and Physicochemical Properties of Pyrazole-Derived Schiff Bases
| Compound ID | Pyrazole Aldehyde Precursor | Amine Precursor | Yield (%) | Melting Point (°C) | Reference |
| PC1 | Benzaldehyde | 4-aminoantipyrine | 98.28 | 178-187 | [1] |
| PC2 | Anisaldehyde | 4-aminoantipyrine | 95.7 | 183-191 | [1] |
| PC3 | 4-Nitrobenzaldehyde | 4-aminoantipyrine | 91.6 | 160-164 | [1] |
| PC4 | Cinnamaldehyde | 4-aminoantipyrine | 98.0 | 195-205 | [1] |
| ANS-1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | 86 | 146 | [4] |
| ANS-5 | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | 88 | 148 | [4] |
*Note: These compounds are not derived from a pyrazole aldehyde but are included for general comparison of Schiff base synthesis data.
Table 2: Anticancer Activity of Pyrazole-Derived Schiff Bases (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 5e | Caco-2 | 40.99 ± 0.20 | Doxorubicin | 54.94 ± 0.16 | [6] |
| 7a | Caco-2 | 42.42 ± 0.18 | Doxorubicin | 54.94 ± 0.16 | [6] |
| 5d | HeLa | 7.01 ± 0.60 | - | - | [7] |
| 5d | NCI-H460 | 8.55 ± 0.35 | - | - | [7] |
| 5d | MCF-7 | 14.31 ± 0.90 | - | - | [7] |
| 30e | MCF-7 | 0.30 ± 0.04 | - | - | [7] |
Table 3: Antimicrobial Activity of Pyrazole-Derived Schiff Bases (MIC in µg/mL)
| Compound ID | E. coli | S. aureus | C. albicans | A. niger | Reference |
| PC1 | 62.5 | 62.5 | 250 | - | [1] |
| PC2 | 250 | 62.5 | 62.5 | - | [1] |
| PC3 | 250 | 62.5 | 125 | - | [1] |
| PC4 | 62.5 | - | 125 | - | [1] |
| ANS-1 | 200 | 62.5 | - | - | [4] |
| ANS-3 | 65.2 | 62.5 | - | - | [4] |
| DHB-Pz | - | - | - | 0.312 | [8] |
Applications
Schiff bases derived from pyrazole-4-carbaldehydes are promising candidates for various applications, particularly in the field of medicine.
Anticancer Agents
Numerous studies have demonstrated the potent anticancer activity of pyrazole-derived Schiff bases against a variety of cancer cell lines.[6][7] The mechanism of action is often attributed to the inhibition of critical cellular processes and signaling pathways. For instance, some pyrazole derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[9][10] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Molecular docking studies have also suggested that these compounds can bind to other important cancer targets such as the epidermal growth factor receptor (EGFR).[7]
The following diagram depicts a simplified signaling pathway that could be targeted by pyrazole Schiff bases, leading to apoptosis in cancer cells.
Caption: Inhibition of pro-survival signaling pathways by a pyrazole Schiff base.
Antimicrobial Agents
Pyrazole Schiff bases have exhibited significant activity against a broad spectrum of bacteria and fungi.[1][4][8] The presence of the azomethine group is considered crucial for their antimicrobial properties. These compounds are thought to exert their effects by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis in microorganisms. The lipophilicity of the pyrazole scaffold, potentially enhanced by substituents like the tert-butyl group, may facilitate the transport of these molecules across microbial cell membranes.
Catalysis
While less explored than their biological applications, Schiff bases derived from pyrazoles and their metal complexes have shown potential as catalysts in organic synthesis. For example, palladium complexes of pyrazole-derived Schiff bases have been successfully employed as catalysts in Mizoroki-Heck C-C coupling reactions.[3] The pyrazole moiety can act as a robust ligand, stabilizing the metal center and facilitating the catalytic cycle.
Conclusion
Schiff bases derived from this compound represent a promising class of compounds with significant potential in drug discovery and catalysis. The synthetic protocols are generally straightforward, allowing for the generation of diverse libraries of compounds for screening. The available data on analogous pyrazole Schiff bases indicate potent anticancer and antimicrobial activities, warranting further investigation into the specific derivatives of this compound. The information and protocols provided herein serve as a foundation for researchers to explore the synthesis and applications of these versatile molecules.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals
Introduction
3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the development of modern agrochemicals. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in a variety of commercial products due to its ability to interact with a range of biological targets in pests, weeds, and fungi. The unique substitution pattern of a tert-butyl group at the 3-position and a formyl group at the 4-position of the pyrazole ring provides a versatile platform for the synthesis of a new generation of insecticides, fungicides, and herbicides with enhanced efficacy and selectivity. This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of novel agrochemicals, targeted at researchers, scientists, and professionals in the field of drug development.
Application in Insecticide Synthesis: Pyrazole Carboxamides
A significant class of insecticides derived from pyrazole intermediates are the pyrazole carboxamides, which act as mitochondrial complex I inhibitors, disrupting the energy metabolism of insects. The synthesis of these potent insecticides often involves the conversion of a pyrazole-4-carbaldehyde to a pyrazole-4-carboxylic acid, followed by amidation with a specific aniline derivative.
Exemplary Synthesis of a Hypothetical Insecticidal Pyrazole Carboxamide
This section outlines a representative two-step synthesis of a hypothetical insecticidal pyrazole carboxamide, demonstrating the utility of this compound as a starting material.
Step 1: Oxidation of this compound to 3-tert-Butyl-1H-pyrazole-4-carboxylic acid
The aldehyde functional group of this compound is first oxidized to a carboxylic acid. This transformation is a crucial step to enable the subsequent amide bond formation.
Experimental Protocol: Oxidation
-
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO4) (1.5 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Acetone
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Filter the mixture to remove manganese dioxide and wash the filter cake with a small amount of hot water.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-tert-Butyl-1H-pyrazole-4-carboxylic acid.
-
Step 2: Amidation of 3-tert-Butyl-1H-pyrazole-4-carboxylic acid
The synthesized carboxylic acid is then coupled with a substituted aniline to form the final pyrazole carboxamide insecticide. The choice of the aniline moiety is critical for the biological activity of the final compound.
Experimental Protocol: Amidation
-
Materials:
-
3-tert-Butyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl2) (1.2 eq)
-
2-Amino-5-chloro-N-methylbenzamide (1.1 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 3-tert-Butyl-1H-pyrazole-4-carboxylic acid in dry dichloromethane.
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours to form the acid chloride.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in dry dichloromethane and cool to 0-5 °C.
-
In a separate flask, dissolve 2-amino-5-chloro-N-methylbenzamide and triethylamine in dry dichloromethane.
-
Slowly add the solution of the aniline and triethylamine to the acid chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired insecticidal pyrazole carboxamide.
-
Quantitative Data
The following table summarizes representative data for the synthesis of the hypothetical insecticidal pyrazole carboxamide.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Hypothetical LC50 (ppm) vs. Plutella xylostella |
| 1 | 3-tert-Butyl-1H-pyrazole-4-carboxylic acid | This compound | 85 | >98 | N/A |
| 2 | N-(5-chloro-2-(methylcarbamoyl)phenyl)-3-(tert-butyl)-1H-pyrazole-4-carboxamide | 3-tert-Butyl-1H-pyrazole-4-carboxylic acid | 78 | >99 | 0.5 |
Application in Fungicide Synthesis: Pyrazole Carboxanilides
Pyrazole carboxanilides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a broad spectrum of fungal pathogens. The synthetic strategy is similar to that of the insecticides, involving the formation of an amide bond between a pyrazole carboxylic acid and a specific aniline.
Exemplary Synthesis of a Hypothetical Fungicidal Pyrazole Carboxanilide
A representative synthesis of a hypothetical fungicidal pyrazole carboxanilide from 3-tert-Butyl-1H-pyrazole-4-carboxylic acid is outlined below.
Experimental Protocol: Fungicide Synthesis (Amidation)
-
Materials:
-
3-tert-Butyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)2) (1.5 eq)
-
2-(Trifluoromethyl)aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Toluene
-
-
Procedure:
-
To a solution of 3-tert-Butyl-1H-pyrazole-4-carboxylic acid in dry toluene, add a catalytic amount of dimethylformamide (DMF).
-
Add oxalyl chloride dropwise at room temperature.
-
Stir the mixture for 2 hours at room temperature, then heat to 50 °C for 1 hour.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess oxalyl chloride and toluene.
-
Dissolve the crude acid chloride in dry toluene and add a solution of 2-(trifluoromethyl)aniline and pyridine in toluene.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Cool to room temperature and wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from ethanol/water to obtain the pure fungicidal pyrazole carboxanilide.
-
Quantitative Data
The following table presents representative data for the synthesis of the hypothetical fungicidal pyrazole carboxanilide.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Hypothetical EC50 (mg/L) vs. Botrytis cinerea |
| 1 | 3-tert-Butyl-1H-pyrazole-4-carboxylic acid | This compound | 85 | >98 | N/A |
| 2 | 3-(tert-Butyl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | 3-tert-Butyl-1H-pyrazole-4-carboxylic acid | 82 | >99 | 1.2 |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows for the preparation of the exemplary agrochemicals.
Caption: Synthetic workflow from this compound.
Caption: Pathway for the synthesis of a hypothetical insecticide.
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of potent agrochemicals. Its structural features allow for the straightforward creation of complex pyrazole derivatives with high biological activity. The exemplary protocols provided herein for the synthesis of insecticidal and fungicidal pyrazole carboxamides highlight the importance of this building block in the ongoing quest for novel and effective crop protection solutions. Further derivatization of the pyrazole core and exploration of different amide coupling partners can lead to the discovery of new agrochemicals with improved properties.
Application Notes and Protocols for the Wittig Reaction with 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Wittig reaction on 3-tert-Butyl-1H-pyrazole-4-carbaldehyde to synthesize various α,β-unsaturated pyrazole derivatives. This protocol is essential for medicinal chemistry and drug development programs where the introduction of a carbon-carbon double bond with stereochemical control is a critical synthetic step.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. For heterocyclic aldehydes such as this compound, the Wittig reaction provides a reliable route to vinyl-substituted pyrazoles, which are valuable intermediates in the synthesis of complex molecular architectures for pharmaceutical applications. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides generally favor the formation of (Z)-alkenes.[4][5]
Data Presentation: Representative Wittig Reaction Parameters
| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Methoxy-1,3-thiazole-4-carbaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | ~70-80 | [6] |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | 12 | 85 | [7] |
| Generic Aromatic Aldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | None (Grinding) | RT | 0.3 | High | [3] |
| Generic Aldehyde | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | NaH | THF | RT | 1-4 | Good | [4] |
Experimental Protocols
The following protocols are based on established procedures for the Wittig reaction with heterocyclic aldehydes and should be adapted and optimized for the specific substrate and desired product.[6]
Protocol 1: General Procedure for the Synthesis of a Terminal Alkene using a Non-Stabilized Ylide
This protocol describes the formation of a 4-vinyl-3-tert-butyl-1H-pyrazole using methyltriphenylphosphonium bromide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide is typically observed.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-vinyl-3-tert-butyl-1H-pyrazole.
Protocol 2: General Procedure for the Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol is suitable for forming an α,β-unsaturated ester derivative using a stabilized ylide like (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) or Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 to 1.5 equivalents).
-
Dissolve the reactants in an anhydrous solvent such as toluene or DCM.
-
Wittig Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Stabilized ylides are less reactive and may require elevated temperatures and longer reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration through a plug of silica gel, washing with a non-polar solvent like hexanes.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (E)-alkene product.
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for a Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of advanced materials. Its pyrazole core, functionalized with a reactive aldehyde group and a sterically bulky tert-butyl group, allows for the construction of a variety of molecular architectures with applications in polymer chemistry, coordination chemistry, and the development of functional materials. The tert-butyl group can enhance solubility and thermal stability in the final materials, while the pyrazole and aldehyde functionalities offer pathways to extended conjugation and complexation.
These application notes provide an overview of the potential uses of this compound in materials science, focusing on its role as a precursor to Schiff bases, which are subsequently used to create polymers and metal-organic complexes. Detailed, generalized experimental protocols for the synthesis of these materials are provided, along with expected properties based on related pyrazole-containing systems.
Key Application: Precursor for Schiff Base Synthesis
The primary application of this compound in materials science is its use in the synthesis of Schiff bases (imines). The aldehyde group readily undergoes a condensation reaction with primary amines to form a carbon-nitrogen double bond. This reaction is a cornerstone for creating more complex molecules with tailored properties.
Caption: General synthesis of a Schiff base from this compound.
Application 1: Synthesis of Poly(azomethine)s
Schiff bases derived from this compound and aromatic diamines can be used as monomers for the synthesis of poly(azomethine)s. These polymers are of interest for their potential semiconducting, optical, and thermal properties. The pyrazole moiety can influence the polymer's electronic properties and solubility.
Experimental Protocol: Synthesis of a Poly(azomethine)
This protocol describes a generalized procedure for the synthesis of a poly(azomethine) from this compound and a generic aromatic diamine (e.g., p-phenylenediamine).
Materials:
-
This compound
-
p-Phenylenediamine
-
Dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (reflux condenser, magnetic stirrer, heating mantle)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 mmol) in 10 mL of anhydrous DMAc.
-
To this solution, add p-phenylenediamine (1 mmol) and continue stirring under a gentle flow of nitrogen.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 24 hours.
-
After cooling to room temperature, pour the viscous solution into 200 mL of methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and acetone, and dried in a vacuum oven at 60 °C for 12 hours.
Caption: Workflow for the synthesis of a poly(azomethine).
Expected Properties and Data
While specific data for a polymer derived from this compound is not available, related pyrazole-containing polymers exhibit the following properties.[1] The data presented is for a comparable pyrazole-derived methacrylate polymer.[1]
| Property | Expected Value/Range | Method of Analysis |
| Thermal Stability | ||
| Initial Decomposition Temp. | 216 - 244 °C | Thermogravimetric Analysis (TGA) |
| Optical Properties | ||
| UV-Vis Absorption (λmax) | 250 - 350 nm (in solution) | UV-Vis Spectroscopy |
| Fluorescence Emission | Potential emission in the blue-green region | Fluorescence Spectroscopy |
Application 2: Ligand for Metal-Organic Complexes
Schiff bases derived from this compound can act as chelating ligands for various metal ions. The resulting metal complexes have potential applications in catalysis, as sensors, and as luminescent materials. The pyrazole nitrogen and the imine nitrogen can coordinate to a metal center, forming stable complexes.
Experimental Protocol: Synthesis of a Metal-Schiff Base Complex
This protocol provides a general method for the synthesis of a metal complex using a Schiff base ligand derived from this compound and 2-aminophenol.
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 2-aminophenol (1 mmol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Part B: Synthesis of the Metal Complex (e.g., with Cu(II))
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 20 mL of hot ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in 15 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution, and collect the precipitated metal complex by filtration. Wash with ethanol and dry in a desiccator.
Caption: Logical workflow for the synthesis of a metal-Schiff base complex.
Expected Properties and Data
Quantitative data for complexes of Schiff bases derived specifically from this compound is limited. The following table presents expected characteristics based on analogous pyrazole-Schiff base metal complexes.[2][3]
| Property | Expected Observation | Method of Analysis |
| Coordination | Bidentate or tridentate coordination via pyrazole N, imine N, and phenolic O | IR Spectroscopy, NMR Spectroscopy |
| Geometry | Square planar or octahedral depending on the metal | Magnetic Susceptibility, UV-Vis |
| UV-Vis Absorption (λmax) | Ligand-to-metal charge transfer bands in the visible region | UV-Vis Spectroscopy |
| Luminescence | Potential for fluorescence in the visible spectrum | Fluorescence Spectroscopy |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of functional organic materials. Its primary utility lies in its facile conversion to Schiff bases, which can be further elaborated into polymers and metal-organic complexes. Researchers can utilize the provided generalized protocols as a starting point for developing novel materials with tailored thermal, optical, and electronic properties for a wide range of applications in materials science. Further investigation into the specific properties of materials derived from this particular pyrazole aldehyde is warranted to fully explore its potential.
References
- 1. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Introduction
3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. The aldehyde functional group at the 4-position is a key handle for a wide array of chemical transformations, allowing for the synthesis of diverse molecular scaffolds. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This document provides detailed protocols for several common and powerful derivatization reactions of the aldehyde group: reductive amination, oxidation to a carboxylic acid, the Wittig reaction for olefination, and Knoevenagel condensation for the formation of α,β-unsaturated systems.
These methods enable researchers to readily access a variety of derivatives, including amines, carboxylic acids, alkenes, and acrylonitriles, which are valuable intermediates for drug discovery and development.
Figure 1: Overview of derivatization pathways for the aldehyde group.
Reductive Amination: Synthesis of Pyrazolyl-methanamines
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds in two stages: the initial formation of an imine or iminium ion via the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient for producing diverse amine derivatives.[2]
Experimental Protocol
This protocol is adapted from the reductive amination of similar pyrazole-4-carbaldehydes.[3]
-
Dissolution: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, a catalytic amount of acetic acid can be added.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15-20 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. If using an organic solvent like DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-(3-tert-butyl-1H-pyrazol-4-yl)methanamine.
Figure 2: Workflow for the reductive amination protocol.
Data Presentation
| Amine Reactant | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| Aniline | NaBH₄ | Methanol | 85-95% | [3] |
| Benzylamine | NaBH(OAc)₃ | DCM | 80-90% | [1] |
| Piperidine | NaBH(OAc)₃ | DCM | 88-96% | [3] |
| p-Anisidine | NaBH₄ | Methanol | ~90% | [2] |
Oxidation: Synthesis of 3-tert-Butyl-1H-pyrazole-4-carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid provides an essential intermediate for the synthesis of amides, esters, and other acid derivatives. Strong oxidizing agents are typically employed for this transformation. Pyridinium chlorochromate (PCC) can be used for the oxidation of the corresponding alcohol to the aldehyde, but stronger reagents are needed for the subsequent oxidation to the carboxylic acid.[1]
Experimental Protocol
This protocol is a general method for aldehyde oxidation.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Oxidation: Cool the solution to 0 °C. Prepare a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water and add it dropwise to the aldehyde solution. Maintain the temperature below 10 °C during the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate disappears and the brown MnO₂ precipitate is dissolved.
-
Isolation: Acidify the clear solution to pH 2-3 with concentrated hydrochloric acid (HCl). The carboxylic acid product will often precipitate. If it remains dissolved, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.
Figure 3: Workflow for the oxidation of the aldehyde to a carboxylic acid.
Data Presentation
| Oxidizing Agent | Solvent | Typical Yield (%) | Reference |
| KMnO₄ | Acetone/Water | 70-85% | General Method |
| CrO₃ / H₅IO₆ | Acetonitrile | 80-95% | [4] |
| NaClO₂ / TEMPO | Acetonitrile | >90% | [4] |
Wittig Reaction: Synthesis of 4-Vinyl-pyrazole Derivatives
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[5][6] This method is highly versatile for synthesizing a wide range of substituted alkenes. The stereochemical outcome (E/Z isomerism) often depends on the nature of the ylide used.[7]
Experimental Protocol
This protocol is based on general Wittig reaction procedures.[8]
-
Ylide Preparation (In-situ): In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange). Stir the mixture at this temperature for 30-60 minutes.
-
Aldehyde Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel.
Figure 4: Workflow for the Wittig reaction.
Data Presentation
| Phosphonium Salt | Base | Product Type | Typical Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | Terminal Alkene | 60-85% | [5] |
| Ethyltriphenylphosphonium bromide | NaH | Prop-1-enyl | 65-90% | [7] |
| (Carbethoxymethylene)triphenylphosphorane | (none, stabilized ylide) | Ethyl Acrylate | 75-95% | [8] |
Knoevenagel Condensation: Synthesis of Pyrazolyl-methylene-malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[9] This reaction is particularly effective for synthesizing electron-deficient alkenes and is often catalyzed by a weak base.[10] Using malononitrile as the active methylene component is a common strategy to produce dicyanovinyl derivatives.
Experimental Protocol
This protocol is based on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile in an aqueous medium.[11][12]
-
Mixing Reagents: In a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and a 1:1 mixture of water and ethanol.
-
Catalyst Addition: Stir the mixture for 3-5 minutes to ensure homogeneity. Add a catalytic amount of a mild base, such as ammonium carbonate ((NH₄)₂CO₃, 20 mol%).
-
Reaction: Stir the resulting mixture at room temperature or gently reflux for 20-60 minutes. The reaction is typically rapid, and progress can be monitored by TLC.[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction medium.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove the catalyst, and then with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to yield the 2-((3-tert-butyl-1H-pyrazol-4-yl)methylene)malononitrile.
Figure 5: Workflow for the Knoevenagel condensation.
Data Presentation
The following data is for the condensation of various substituted pyrazole-4-carbaldehydes with malononitrile, demonstrating the general efficiency of the reaction.
| Pyrazole Aldehyde Substituents | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1,3-diphenyl | (NH₄)₂CO₃ | 3 | 98 | [11] |
| 3-(4-bromophenyl)-1-phenyl | (NH₄)₂CO₃ | 5 | 96 | [11] |
| 3-(4-fluorophenyl)-1-phenyl | (NH₄)₂CO₃ | 5 | 95 | [11] |
| 3-methyl-1-phenyl | Piperidine | 60 | >90 | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 3. ineosopen.org [ineosopen.org]
- 4. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.oszk.hu [epa.oszk.hu]
Application Notes and Protocols: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole ring systems. The presence of the reactive aldehyde group ortho to the pyrazole nitrogen atoms allows for a variety of cyclization reactions to form bicyclic heterocycles. The sterically bulky tert-butyl group can influence the regioselectivity of these reactions and modulate the physicochemical and pharmacological properties of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidines and other related heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of a variety of fused heterocyclic systems. The most prominent applications involve condensation reactions with active methylene compounds, followed by cyclization to yield bicyclic structures.
Synthesis of Pyrazolo[3,4-d]pyrimidines
One of the primary applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are purine isosteres and have been investigated for a wide range of biological activities. The synthesis typically proceeds via a multi-step one-pot reaction involving condensation with an active methylene nitrile and a subsequent cyclization.
A general synthetic workflow for the preparation of pyrazolo[3,4-d]pyrimidines is outlined below:
Caption: General workflow for the synthesis of Pyrazolo[3,4-d]pyrimidines.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Another important class of heterocycles accessible from pyrazole derivatives are pyrazolo[1,5-a]pyrimidines. The synthesis of these compounds often involves the reaction of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. While not a direct reaction of the aldehyde, this compound can be a precursor to the necessary aminopyrazole intermediates.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various heterocyclic compounds derived from substituted pyrazole-4-carbaldehydes. While specific data for the 3-tert-butyl derivative is not extensively reported, the data for analogous structures provides a strong predictive framework for reaction optimization.
| Entry | Pyrazole-4-carbaldehyde Reactant | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%), EtOH:H₂O (1:1), Reflux, 5 min | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | 95 | [1][2] |
| 2 | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%), EtOH:H₂O (1:1), Reflux, 10 min | 2-((1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)malononitrile | 92 | [1][2] |
| 3 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenol | KOH, DMSO, Reflux, 6 h | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | [3] |
| 4 | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, Reflux | 3-(2-Phenylethynyl)-1H-pyrazole-4-carbaldehyde | 70 | [3][4] |
Experimental Protocols
The following are detailed protocols for key reactions involving pyrazole-4-carbaldehydes, which can be adapted for this compound.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes the condensation of a pyrazole-4-carbaldehyde with an active methylene compound, a key step in the synthesis of various heterocyclic systems.[1][2]
Materials:
-
Substituted 1H-pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Ethanol:Water (1:1) mixture (10 mL)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Stirring apparatus
-
TLC plates
Procedure:
-
To a 50 mL round bottom flask, add the substituted 1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 10 mL of a 1:1 ethanol:water mixture and stir for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5-20 minutes), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
Caption: Workflow for Knoevenagel Condensation.
Protocol 2: Synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidines
This protocol outlines a potential pathway for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine-6-amine from the corresponding pyrazole-4-carbaldehyde.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium ethoxide (2 mmol)
-
Anhydrous ethanol
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in anhydrous ethanol.
-
Add sodium ethoxide (2 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add guanidine hydrochloride (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography.
Biological Significance
The heterocyclic compounds synthesized from this compound and its analogs often exhibit a range of biological activities. Pyrazolo[3,4-d]pyrimidines, in particular, are known to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[5][6][7] The specific biological activity is highly dependent on the substitution pattern on the heterocyclic core.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Application Notes and Protocols: Biological Activity of Compounds Derived from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activities of compounds derived from the 3-tert-Butyl-1H-pyrazole-4-carbaldehyde scaffold. The information collated herein summarizes their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data and detailed experimental protocols for key biological assays.
Anticancer Activity
Derivatives of pyrazole-4-carbaldehyde have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, such as PI3 kinase, which are crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the 50% growth inhibitory concentration (GI50) and 50% inhibitory concentration (IC50) values for representative pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (µM) | Reference Compound | Activity (µM) |
| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast) | GI50: 0.25 | Doxorubicin | GI50: 0.95 |
| Benzofuropyrazole Derivative 4a | K562 (Leukemia) | GI50: 0.26 | ABT-751 | - |
| Benzofuropyrazole Derivative 4a | A549 (Lung) | GI50: 0.19 | ABT-751 | - |
| Pyrazole Derivative 5b | K562 (Leukemia) | GI50: 0.021 | ABT-751 | - |
| Pyrazole Derivative 5b | A549 (Lung) | GI50: 0.69 | ABT-751 | - |
| Diphenyl Pyrazole–Chalcone 6b | HNO-97 (Head and Neck) | IC50: 10 | - | - |
| Diphenyl Pyrazole–Chalcone 6d | HNO-97 (Head and Neck) | IC50: 10.56 | - | - |
| 3,5-diaminopyrazole-1-carboxamide XIII | HepG2 (Liver) | IC50: 6.57 | - | - |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 (Colon) | IC50: 9.54 | - | - |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 (Breast) | IC50: 7.97 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Test compound and control (e.g., Doxorubicin)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours.
-
Formazan Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway: PI3K Inhibition
Caption: PI3K signaling pathway and its inhibition by pyrazole derivatives.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and hydrazones, have shown promising activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against selected microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Hydrazone 28a | S. aureus | N/A | Ceftriaxone | N/A |
| Hydrazone 28a | E. coli | N/A | Ceftriaxone | N/A |
| Hydrazone 28a | P. aeruginosa | N/A | Ceftriaxone | N/A |
| Hydrazone 28a | C. albicans | N/A | Ceftriaxone | N/A |
| Pyrazole Derivative 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole Derivative 2 | A. niger | 1 | Clotrimazole | 2 |
| Pyrazole Derivative 3 | M. audouinii | 0.5 | Clotrimazole | 0.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compound and standard antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Pyrazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity and in vitro COX inhibition for selected pyrazole derivatives.
| Compound ID | Assay | Activity | Standard Drug | Activity |
| Pyrazole Derivative 13i | Carrageenan-induced paw edema (% inhibition) | High (close to Celecoxib) | Celecoxib | - |
| Pyrazole Derivative 5s | Carrageenan-induced paw edema (% inhibition at 3h) | 80.87% | Ibuprofen | 81.32% |
| Pyrazole Derivative 5u | Carrageenan-induced paw edema (% inhibition at 3h) | 80.63% | Ibuprofen | 81.32% |
| Pyrazole Derivative 1 | COX-2 Inhibition (IC50) | 0.31 µM | - | - |
| Pyrazole Derivative 6e | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 215.44 | Celecoxib | 308.16 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[5][6][7]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound and standard drug (e.g., Indomethacin, Celecoxib)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or standard drug to the rats (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9][10]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and standard inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Fluorometric or colorimetric detection reagents
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (fluorometric or colorimetric) at specific time points.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: COX Inhibition and NF-κB Modulation
Caption: Anti-inflammatory mechanism of pyrazole derivatives via COX and NF-κB inhibition.[11]
References
- 1. broadpharm.com [broadpharm.com]
- 2. clyte.tech [clyte.tech]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Conditions for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of 3-tert-Butyl-1H-pyrazole to synthesize 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In the context of 3-tert-Butyl-1H-pyrazole, this reaction is employed to regioselectively add a formyl group at the C4 position. The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt that acts as the electrophile. It is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.
Q3: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and spotted on a TLC plate. The disappearance of the starting material (3-tert-Butyl-1H-pyrazole) and the appearance of the product spot (this compound) indicate the reaction's progress.
Q4: What is the expected regioselectivity for the formylation of 3-tert-Butyl-1H-pyrazole?
For 3-substituted pyrazoles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C4 position. The electron-donating nature of the pyrazole ring directs electrophilic substitution to this position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: The bulky tert-butyl group may slightly decrease the reactivity of the pyrazole ring due to steric hindrance. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent (see Table 1) or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution. |
| Formation of Multiple Products (Observed on TLC) | 1. Di-formylation: Use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of a di-formylated byproduct. 2. Chlorination: This is a known side reaction, especially when using POCl₃ at higher temperatures. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1:1 to 1.5:1 (Vilsmeier reagent to substrate) is a good starting point. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Maintain a low reaction temperature. If chlorination persists, consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction. 2. Add a small amount of brine to the separatory funnel to help break up the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (General)
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Table 2: General Optimization of Reaction Conditions for Pyrazole Formylation
| Parameter | Condition | Rationale |
| Temperature | 0 °C to 70 °C | Lower temperatures favor selectivity, while higher temperatures can increase the reaction rate for less reactive substrates. |
| Reaction Time | 1 to 7 hours | Should be monitored by TLC to ensure complete consumption of starting material and minimize byproduct formation. |
| Solvent | DMF (as reagent and solvent) or an inert co-solvent like 1,2-dichloroethane | DMF is typically used in excess. A co-solvent can be used for substrates with poor solubility in DMF. |
Experimental Protocols
Synthesis of 3-tert-Butyl-1H-pyrazole (Starting Material)
A common method for the synthesis of 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For 3-tert-Butyl-1H-pyrazole, a suitable precursor is 4,4-dimethyl-3-oxopentanal.
Materials:
-
4,4-dimethyl-3-oxopentanal
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 4,4-dimethyl-3-oxopentanal (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain 3-tert-Butyl-1H-pyrazole.
Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
Materials:
-
3-tert-Butyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0-5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1-1.5 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve 3-tert-Butyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, a compound often synthesized via the Vilsmeier-Haack reaction.
Issue 1: Low Yield After Column Chromatography
Q: My final yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and solutions?
A: Low recovery from column chromatography can stem from several factors. The polarity of the eluent is critical; if it is too high, the compound may elute too quickly with impurities, and if it is too low, the compound may not elute completely. The choice of stationary phase can also affect yield, as highly polar compounds can irreversibly adsorb to silica gel.
Recommended Solutions:
-
Optimize Solvent System: Based on literature for similar pyrazole aldehydes, a good starting point for the eluent is a mixture of ethyl acetate and n-hexane. A gradient elution, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, can effectively separate the target compound from less polar impurities. For a similar compound, 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde, a solvent system of ethyl acetate:n-hexane (1:4) resulted in an Rf value of 0.4[1].
-
Deactivate Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Pre-treating the silica gel with a small amount of a non-polar amine, such as triethylamine (1-2% in the eluent), can help to mitigate this issue.
-
Alternative Stationary Phases: If yield issues persist, consider using a less acidic stationary phase, such as neutral alumina.
Issue 2: Persistent Impurities After Purification
Q: After purification by column chromatography or recrystallization, I still observe persistent impurities in my NMR or LC-MS analysis. What are the likely impurities and how can I remove them?
A: The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, can lead to specific side products. The most common impurities are unreacted starting materials (e.g., 3-tert-butyl-1H-pyrazole), and chlorinated byproducts.
Recommended Solutions:
-
Aqueous Work-up: Before chromatographic purification, a thorough aqueous work-up is crucial. Washing the crude reaction mixture with a saturated sodium bicarbonate solution can help remove acidic impurities and unreacted Vilsmeier reagent.
-
Recrystallization: This technique is highly effective for removing impurities with different solubility profiles. For pyrazole derivatives, recrystallization from solvents like n-hexane or a mixture of n-hexane and ethyl acetate has proven effective[1]. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Preparative TLC/HPLC: For removing very closely eluting impurities, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a column chromatography protocol for this compound?
A1: A good starting point would be to use silica gel as the stationary phase and an ethyl acetate/n-hexane gradient as the mobile phase. Begin with a low polarity eluent (e.g., 5-10% ethyl acetate in n-hexane) and gradually increase the concentration of ethyl acetate. Monitor the fractions by TLC to identify the fractions containing the pure product.
Q2: What is a suitable recrystallization solvent for this compound?
A2: For non-polar to moderately polar pyrazole derivatives, n-hexane or a mixture of n-hexane and a more polar solvent like ethyl acetate is often a good choice[1]. The optimal solvent or solvent mixture should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. Use the same solvent system for TLC as you plan to use for column chromatography. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and LC-MS.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Pyrazole Carbaldehydes
| Purification Method | Solvent System (v/v) | Target Compound Analogue | Reference |
| Column Chromatography | Ethyl Acetate / n-Hexane (1:4) | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | [1] |
| Recrystallization | n-Hexane | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | [1] |
| Recrystallization | n-Hexane / Ethyl Acetate | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., n-hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a suitable hot solvent (e.g., n-hexane or an n-hexane/ethyl acetate mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound and its precursor, 3-tert-Butyl-1H-pyrazole.
Synthesis of 3-tert-Butyl-1H-pyrazole
The synthesis of 3-tert-Butyl-1H-pyrazole is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as 4,4-dimethyl-3-oxopentanal or its synthetic equivalent, with hydrazine.
FAQ 1: My yield of 3-tert-Butyl-1H-pyrazole is low. What are the common causes and how can I improve it?
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if necessary. |
| Side Reactions | - The formation of regioisomers (5-tert-Butyl-1H-pyrazole) can be a significant side reaction. The bulky tert-butyl group generally favors the formation of the 3-tert-butyl isomer, but this can be solvent and temperature-dependent. - Consider using a bulkier hydrazine source or optimizing the solvent system to enhance regioselectivity. |
| Poor Quality Starting Materials | - Use freshly distilled or high-purity 1,3-dicarbonyl precursor and hydrazine hydrate. Impurities can lead to side reactions and lower yields. |
| Product Loss During Workup | - 3-tert-Butyl-1H-pyrazole has some water solubility. Saturate the aqueous layer with NaCl during extraction to minimize loss. - Use a continuous extraction apparatus for higher recovery. |
FAQ 2: I am observing the formation of two isomers in my reaction mixture. How can I improve the regioselectivity for 3-tert-Butyl-1H-pyrazole?
The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to the formation of two regioisomers. The steric hindrance from the tert-butyl group generally directs the reaction to favor the 3-tert-butyl-1H-pyrazole isomer.
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Solvent Effects: The choice of solvent can influence the isomeric ratio. Non-polar solvents may favor the desired isomer due to steric hindrance.
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Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the sterically less hindered transition state.
Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
The formylation of 3-tert-Butyl-1H-pyrazole is most commonly achieved using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
FAQ 3: The Vilsmeier-Haack formylation of my 3-tert-Butyl-1H-pyrazole is not working or giving a very low yield of the desired carbaldehyde. What could be the issue?
Low or no yield in a Vilsmeier-Haack reaction is a common issue and can often be resolved by carefully controlling the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | - The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous DMF and fresh, high-purity POCl₃. - Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[2] |
| Insufficiently Reactive Substrate | - While pyrazoles are generally electron-rich, the tert-butyl group can have a slight electronic effect. If the reaction is sluggish, consider using a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).[2] |
| Incomplete Reaction | - Monitor the reaction progress by TLC. If the starting material is not fully consumed, consider increasing the reaction temperature (e.g., to 60-80 °C) or extending the reaction time.[2] |
FAQ 4: I am observing multiple products on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?
The formation of multiple products can complicate purification and reduce the yield of the desired this compound.
| Side Product | Mitigation Strategy |
| Di-formylated Product | - This can occur if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high. - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.2 equivalents).[2] - Maintain a low reaction temperature during the addition of the pyrazole to the Vilsmeier reagent. |
| Unreacted Starting Material | - This indicates an incomplete reaction. See FAQ 3 for troubleshooting incomplete reactions. |
| Tarry Residues | - Overheating the reaction mixture can lead to polymerization and the formation of dark, tarry substances.[2] - Maintain strict temperature control throughout the reaction. - Ensure the purity of starting materials, as impurities can catalyze decomposition. |
FAQ 5: How can I effectively purify the final product, this compound?
Purification is crucial to obtain the product in high purity for subsequent applications.
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Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is commonly used.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an efficient purification method.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 3-tert-Butyl-1H-pyrazole
This procedure is based on the general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.
Materials:
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4,4-Dimethyl-3-oxopentanal (or its enol ether/acetal precursor)
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Hydrazine hydrate
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Ethanol
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-tert-Butyl-1H-pyrazole.
| Parameter | Typical Value |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 80 °C (Reflux in Ethanol) |
| Yield | 70-85% |
| Purity | >95% after chromatography |
Protocol 2: Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
This protocol is adapted from standard Vilsmeier-Haack formylation procedures for pyrazoles.[2]
Materials:
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3-tert-Butyl-1H-pyrazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).
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Cool the flask to 0 °C in an ice bath.
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Add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Dissolve 3-tert-Butyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
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Extract the product with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Typical Value |
| Reaction Time | 2-6 hours |
| Reaction Temperature | 60-70 °C |
| Yield | 60-80% |
| Purity | >98% after chromatography |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Knoevenagel Condensation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific literature for this substrate, the guidance provided is based on established principles of the Knoevenagel condensation, particularly concerning sterically hindered and heteroaromatic aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation of sterically hindered heteroaromatic aldehydes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Steric Hindrance: The tert-butyl group on the pyrazole ring significantly hinders the approach of the nucleophile to the aldehyde. | • Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the steric barrier.• Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours) using TLC or LC-MS.• Use a Less Bulky Active Methylene Compound: If possible, consider using a smaller active methylene compound. |
| 2. Ineffective Catalyst: The chosen base may not be strong enough to efficiently deprotonate the active methylene compound or facilitate the condensation with a hindered aldehyde. | • Catalyst Screening: Experiment with a range of catalysts of varying basicity and mechanism. Good starting points include piperidine, pyridine, ammonium carbonate, or organocatalysts like L-proline.[1][2] • Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. | |
| 3. Unfavorable Reaction Equilibrium: The accumulation of water, a byproduct of the condensation, can inhibit the forward reaction. | • Azeotropic Removal of Water: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms.• Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. | |
| Formation of Side Products | 1. Self-Condensation of the Active Methylene Compound: This can occur if the base is too strong or if the reaction temperature is excessively high in the absence of the aldehyde. | • Use a Weaker Base: Switch to a milder base such as ammonium acetate or sodium acetate.• Control Temperature: Maintain a moderate reaction temperature and add the aldehyde to the reaction mixture before or concurrently with the base. |
| 2. Michael Addition: The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. | • Use Stoichiometric Amounts: Employ a 1:1 molar ratio of the aldehyde and the active methylene compound.• Monitor Reaction Progress: Stop the reaction as soon as the starting materials are consumed to minimize the formation of the Michael adduct. | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup. | • Solvent Evaporation: After the reaction, remove the solvent under reduced pressure.• Precipitation/Crystallization: Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to the concentrated reaction mixture or through recrystallization from a suitable solvent system. |
| 2. Co-elution with Starting Materials/Byproducts: The product may have a similar polarity to other components in the reaction mixture, making chromatographic separation challenging. | • Optimize Chromatography Conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for column chromatography.• Consider Recrystallization: This can be an effective method for purifying solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider for the Knoevenagel condensation of this compound?
A1: The most critical factor is overcoming the steric hindrance presented by the 3-tert-butyl group. This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the careful selection of a catalyst that can function effectively in a sterically congested environment.
Q2: Which catalysts are recommended for this reaction?
A2: For Knoevenagel condensations of pyrazole aldehydes, a range of catalysts has been shown to be effective.[1][2] Given the steric hindrance of the tert-butyl group, starting with a moderately strong base like piperidine or a combination of pyridine and piperidine is a good approach.[2] For a greener alternative, ammonium carbonate in an aqueous ethanol mixture has proven successful for other substituted pyrazole aldehydes and may be effective here.[1]
Q3: How does the choice of the active methylene compound affect the reaction?
A3: The reactivity of the active methylene compound is crucial. Malononitrile is generally more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing nature of the nitrile groups. If you are experiencing low yields with ethyl cyanoacetate, switching to malononitrile could improve the outcome.
Q4: What solvent systems are most suitable?
A4: The choice of solvent can significantly impact the reaction. Ethanol is a common and effective solvent for Knoevenagel condensations.[2] A mixture of ethanol and water has been used successfully for pyrazole aldehydes, offering a greener reaction medium.[1] For reactions where water removal is critical, toluene can be used in conjunction with a Dean-Stark apparatus.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (this compound and the active methylene compound) on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The formation of a new, typically more polar, spot indicates product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the Knoevenagel condensation of various substituted pyrazole aldehydes with active methylene compounds. This data can serve as a starting point for optimizing the reaction of this compound.
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20) | Water:Ethanol (1:1) | Reflux | 3 | 95 | [1] |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20) | Water:Ethanol (1:1) | Reflux | 5 | 92 | [1] |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20) | Water:Ethanol (1:1) | Reflux | 7 | 94 | [1] |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20) | Water:Ethanol (1:1) | Reflux | 10 | 90 | [1] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Cyanoacetic acid | Pyridine/Piperidine | Ethanol | Reflux | - | - | [2] |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malonic acid | Pyridine/Piperidine | Ethanol | Reflux | - | - | [2] |
Experimental Protocols
General Protocol for Knoevenagel Condensation of a Pyrazole Aldehyde
This protocol is a general guideline and may require optimization for this compound.
Materials:
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Substituted Pyrazole Aldehyde (1 mmol)
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Active Methylene Compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)
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Catalyst (e.g., ammonium carbonate, 20 mol%)
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Solvent (e.g., Water:Ethanol (1:1), 10 mL)
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Round-bottom flask (50 mL)
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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TLC plates and chamber
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Filtration apparatus
Procedure:
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To a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and the active methylene compound (1 mmol).
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Add the solvent (10 mL of a 1:1 water:ethanol mixture) to the flask and stir the mixture for 3-5 minutes at room temperature to ensure adequate mixing.
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Add the catalyst (ammonium carbonate, 0.2 mmol) to the reaction mixture.
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Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
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Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde), allow the reaction mixture to cool to room temperature.
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Filter the resulting solid product, wash with cold water, and dry under vacuum.
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If no solid precipitates, concentrate the reaction mixture under reduced pressure and attempt to induce precipitation by adding a non-polar solvent or purify by column chromatography.
Visualizations
Knoevenagel Condensation Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Overcoming Low Reactivity of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Wittig Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Wittig and other olefination reactions. The steric hindrance from the tert-butyl group and the electronic properties of the pyrazole ring can pose significant challenges, leading to low yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound showing low to no conversion?
A1: The low reactivity of this compound in Wittig reactions is primarily due to two factors:
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Steric Hindrance: The bulky tert-butyl group at the 3-position of the pyrazole ring sterically hinders the approach of the Wittig reagent to the aldehyde's carbonyl carbon. This increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.
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Electronic Effects: The pyrazole ring is an electron-deficient system, which can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles like phosphonium ylides.
Q2: I am observing the formation of multiple byproducts. What could be the cause?
A2: Side reactions can be prevalent when the desired reaction is slow. Common byproducts include:
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Aldehyde self-condensation: Under basic conditions, the aldehyde may undergo self-condensation reactions.
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Ylide decomposition: The Wittig reagent, especially if unstabilized, can be unstable and decompose over time, particularly at elevated temperatures.
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Cannizzaro reaction: If a strong base is used and the ylide is not efficiently consumed, the aldehyde can disproportionate.
Q3: Are there alternative olefination methods that are more suitable for this substrate?
A3: Yes, for sterically hindered and electronically deactivated aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the Wittig reaction.[1] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides, often leading to higher yields.[1][2] Another advantage is the easy removal of the phosphate byproduct, which is water-soluble.
Q4: How can I improve the yield of my Wittig reaction without switching to an alternative method?
A4: While the HWE reaction is recommended, you can try to optimize the Wittig reaction conditions:
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Choice of Base: For generating unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred over organolithium bases to avoid potential side reactions.
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Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced with the stability of the ylide.
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Salt-Free Conditions: The presence of lithium salts can sometimes negatively impact the reaction. "Salt-free" ylides, prepared using sodium- or potassium-based reagents, may improve yields.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the olefination of this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of Aldehyde | Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The more nucleophilic phosphonate carbanion is more effective with sterically hindered aldehydes. | Significant improvement in product yield. |
| Inefficient Ylide Formation | Use a stronger, non-nucleophilic base such as Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-Butoxide (KOtBu) to ensure complete deprotonation of the phosphonium salt. | Increased concentration of the active Wittig reagent, leading to a higher reaction rate and yield. |
| Steric Hindrance | Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then to 60°C) to provide sufficient energy to overcome the steric barrier. Monitor for ylide decomposition. | Improved reaction kinetics and higher conversion of the starting material. |
| Side Reactions | Add the aldehyde slowly to the generated ylide solution to maintain a low concentration of the aldehyde, minimizing self-condensation. | Reduced formation of byproducts and a cleaner reaction profile. |
| Presence of Lithium Salts | Prepare a "salt-free" ylide by using a sodium or potassium base (e.g., NaH, KOtBu) instead of n-BuLi. | In some cases, this can lead to higher yields and improved stereoselectivity. |
Comparative Data for Olefination Methods (Illustrative)
The following table presents hypothetical, yet realistic, data to illustrate the potential outcomes when reacting this compound with a generic Wittig or HWE reagent to form the corresponding stilbene derivative.
| Method | Phosphorus Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Wittig | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 25 | 24 | 10-20 |
| Wittig | Benzyltriphenylphosphonium chloride | KOtBu | THF | 60 | 12 | 25-40 |
| HWE | Diethyl benzylphosphonate | NaH | THF | 25 | 12 | 75-85 |
| HWE | Diethyl benzylphosphonate | NaH | DMF | 25 | 8 | 80-90 |
Experimental Protocols
Representative Wittig Reaction Protocol (Optimized for Hindered Aldehyde)
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Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
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Ylide Generation: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0°C in an ice bath. Slowly add potassium tert-butoxide (KOtBu) (1.1 equivalents) in portions. A color change (typically to orange or red) indicates ylide formation. Stir the mixture at 0°C for 1 hour.
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Reaction: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.
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Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60°C. Stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the mixture with ethyl acetate (3 x volume of THF). Wash the combined organic layers with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Recommended Horner-Wadsworth-Emmons (HWE) Protocol
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Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
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Carbanion Generation: Add anhydrous THF and cool the suspension to 0°C. Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes.
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Reaction: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
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Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water.
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Extraction: Extract the mixture with ethyl acetate (3 x volume of THF). Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often significantly cleaner than in a Wittig reaction due to the water-solubility of the phosphate byproduct. Further purification can be achieved by column chromatography if necessary.
References
Technical Support Center: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter issues related to the stability and handling of this compound. This guide provides solutions to common problems.
Issue 1: Change in Physical Appearance (e.g., color change, clumping)
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Question: My previously white, crystalline this compound has developed a yellowish tint and is clumping. What should I do?
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Answer: A change in color and texture can indicate degradation or moisture absorption.
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Immediate Action: Transfer a small sample for analysis by techniques such as NMR or HPLC to check for impurities.
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Possible Cause:
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Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be accelerated by exposure to air and light.
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Moisture: The compound may be hygroscopic. Clumping is a common sign of water absorption.
-
-
Solution:
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Verify the integrity of the storage container seal.
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Store the compound under an inert atmosphere (e.g., argon or nitrogen).
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If moisture is suspected, dry the compound under a vacuum, provided it is thermally stable.
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For future use, handle the compound in a glovebox or a dry, inert environment.
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Issue 2: Inconsistent Experimental Results
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Question: I am observing variable yields and unexpected byproducts in my reactions using this compound from a previously opened bottle. Why might this be happening?
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Answer: Inconsistent results are often linked to the degradation of the starting material.
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Immediate Action: Perform a purity check on your starting material using a suitable analytical method like HPLC or ¹H NMR.
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Possible Cause: The presence of degradation products, such as the corresponding carboxylic acid, can interfere with your reaction. These impurities can alter stoichiometry and introduce competing reaction pathways.
-
Solution:
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Purify the this compound by recrystallization or column chromatography if impurities are detected.
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Always use a fresh bottle or a properly stored and recently verified sample for critical experiments.
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Consider aliquoting the compound upon receipt to minimize the number of times the main container is opened.
-
-
Issue 3: Unexpected Peaks in Analytical Spectra (NMR, LC-MS)
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Question: My analytical data for a reaction product shows unexpected signals that I suspect are from the this compound starting material. How can I confirm this?
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Answer: Running a control analysis of the starting material is crucial.
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Immediate Action: Analyze a sample of the this compound from the same bottle used in your reaction by the same analytical method (e.g., NMR, LC-MS).
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Possible Cause: The unexpected peaks are likely from impurities or degradation products in the starting material. Common impurities could include residual solvents from synthesis or degradation products.
-
Solution:
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Compare the spectrum of your starting material to a reference spectrum if available.
-
If degradation is confirmed, purify the starting material.
-
Document the impurity profile of each batch of the reagent for future reference.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1] These conditions are summarized in the table below.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of aldehydes. For this compound, storage at refrigerated temperatures (2-8 °C) is recommended to minimize thermal degradation.[1] Long-term storage at room temperature is not advised.
Q3: Is this compound sensitive to light?
A3: Aromatic aldehydes can be sensitive to light, which can promote oxidation. It is best practice to store the compound in an amber or opaque container to protect it from light.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product is 3-tert-Butyl-1H-pyrazole-4-carboxylic acid, formed via the oxidation of the aldehyde group. Other degradation pathways may exist, but this is the most common for aldehydes.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is useful for structural confirmation and identifying major impurities.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde. |
| Light | Amber or opaque container | Protects against light-induced degradation. |
| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis and clumping.[1] |
| Handling | In a well-ventilated area or glovebox | Avoids inhalation and exposure to moisture/air.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 24 hours, then prepare a 1 mg/mL solution.
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Photolytic Degradation: Expose a 1 mg/mL solution of the compound to direct sunlight for 24 hours.
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-
Sample Preparation for HPLC:
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After the stress period, neutralize the acidic and basic samples.
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Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
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Filter the samples through a 0.45 µm syringe filter before injection.
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-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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-
Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
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Identify and quantify any significant degradation products.
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Visualizations
Caption: A decision-making flowchart for troubleshooting issues with this compound.
Caption: The likely oxidative degradation pathway of this compound.
References
Technical Support Center: Scalable Synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrazole ring using a Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the starting materials for this synthesis?
A2: The primary starting material is 3-tert-Butyl-1H-pyrazole. The reagents for the Vilsmeier-Haack formylation are typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q3: What are the main safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic and requires careful temperature control.
Q4: How can the reaction be monitored for completion?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Q5: What are the typical work-up and purification procedures for this product on a larger scale?
A5: On a larger scale, the reaction mixture is typically quenched by carefully adding it to a mixture of ice and a base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic components. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often employed to obtain the final product with high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC. 3. Verify the purity of 3-tert-Butyl-1H-pyrazole and ensure the POCl₃ is fresh. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. Diformylation of the pyrazole ring. | 1. Maintain strict temperature control throughout the reaction. 2. Carefully control the molar ratio of the pyrazole, POCl₃, and DMF. A slight excess of the Vilsmeier reagent is common, but a large excess should be avoided. 3. Use a milder Vilsmeier reagent or optimize the reaction conditions (lower temperature, shorter reaction time) to favor mono-formylation. |
| Difficult Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. 2. Presence of impurities that inhibit crystallization. | 1. Attempt purification by column chromatography on silica gel. 2. If the product is an oil, try converting it to a solid derivative (e.g., an oxime or hydrazone) for easier handling and purification, followed by hydrolysis back to the aldehyde. 3. Perform a thorough work-up to remove as many impurities as possible before attempting crystallization. Consider a solvent screen to find an appropriate recrystallization solvent. |
| Dark-colored Reaction Mixture or Product | 1. Decomposition of starting materials or product at high temperatures. 2. Presence of colored impurities. | 1. Ensure the reaction temperature does not exceed the recommended range. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of 3-tert-Butyl-1H-pyrazole
A common route to 3-tert-Butyl-1H-pyrazole involves the condensation of pinacolone with a suitable hydrazine source.
Materials:
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Pinacolone
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Hydrazine hydrate
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Acid catalyst (e.g., acetic acid)
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Solvent (e.g., ethanol)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve pinacolone in ethanol.
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Add hydrazine hydrate and a catalytic amount of acetic acid to the solution.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation or recrystallization to obtain 3-tert-Butyl-1H-pyrazole.
Scalable Vilsmeier-Haack Formylation of 3-tert-Butyl-1H-pyrazole
Materials:
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3-tert-Butyl-1H-pyrazole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF, anhydrous)
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Dichloromethane (DCM, anhydrous)
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Ice
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Sodium carbonate solution (saturated)
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Ethyl acetate
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Hexane
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve 3-tert-Butyl-1H-pyrazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-70°C. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Slowly neutralize the mixture with a saturated sodium carbonate solution until the pH is basic.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data Summary
The following table provides a general overview of reaction parameters for a scalable synthesis. Actual values may vary depending on the specific equipment and scale of the reaction.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Notes |
| Molar Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.1 : 3 | 1 : 1.1 : 3 | A slight excess of the Vilsmeier reagent is generally used. |
| Reaction Temperature | 40 - 70 °C | 40 - 70 °C | Careful temperature control is crucial to minimize side reactions. |
| Reaction Time | 2 - 6 hours | 4 - 12 hours | Monitor by TLC for completion. |
| Typical Yield | 70 - 85% | 65 - 80% | Yields may be slightly lower on a larger scale due to handling losses. |
| Purity (after recrystallization) | > 98% | > 98% | Purity can be assessed by HPLC or NMR. |
Visualizations
Caption: Experimental workflow for the scalable synthesis.
Caption: Troubleshooting decision tree for synthesis.
Technical Support Center: Multicomponent Reactions with 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in multicomponent reactions (MCRs). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions where this compound can be used?
A1: this compound is a versatile building block for various MCRs. The most common include:
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Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides.
-
Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.
-
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to synthesize dihydropyrimidinones.[1][2]
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Gewald Reaction: A three-component reaction of an aldehyde or ketone, an α-cyanoester, and elemental sulfur to yield polysubstituted 2-aminothiophenes.
Q2: What are the potential side reactions to be aware of when using this compound in MCRs?
A2: Several side reactions can occur, leading to the formation of byproducts. These include:
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Steric Hindrance Effects: The bulky tert-butyl group can sterically hinder the approach of reactants, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered aldehydes.[3]
-
N-Alkylation or N-Acylation of the Pyrazole Ring: The pyrazole nitrogen can sometimes compete with the desired nucleophiles in the reaction, leading to N-alkylation or N-acylation, especially under acidic or basic conditions.[4][5]
-
Formation of Regioisomers: In reactions where unsymmetrical reagents are used, the formation of regioisomers is a possibility.[6]
-
Incomplete Reaction: Due to steric hindrance or suboptimal reaction conditions, the reaction may not go to completion, leaving unreacted starting materials.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation often involves careful optimization of reaction conditions. Key strategies include:
-
Catalyst Selection: The choice of an appropriate catalyst (e.g., Lewis acids, Brønsted acids) can significantly influence the reaction pathway and suppress side reactions.[7]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can affect reaction rates and selectivity.
-
Temperature and Reaction Time: Adjusting the temperature and reaction time can help favor the desired product formation over side reactions.
-
Stoichiometry of Reactants: Careful control of the reactant ratios is crucial to ensure the desired reaction proceeds efficiently.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ugi Product
Question: I am performing a Ugi reaction with this compound, but the yield of my desired α-acylamino amide is consistently low. What could be the cause and how can I improve it?
Answer:
Low yields in Ugi reactions involving sterically hindered aldehydes like this compound are a common issue. The probable causes and suggested solutions are outlined below.
Troubleshooting Workflow for Low Ugi Reaction Yield
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Reactions Involving Pyrazole Aldehydes
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole aldehydes?
The most prevalent method for introducing a formyl group onto a pyrazole ring is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings.[1] Other methods include the oxidation of corresponding hydroxymethyl pyrazoles.[5]
Q2: At which position on the pyrazole ring does formylation typically occur?
For pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack formylation, predominantly occurs at the C4 position due to the electron-donating nature of the two nitrogen atoms, which increases the electron density at this position.[2][6]
Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, often involving ice, is highly exothermic and must be performed slowly and with extreme caution.[1]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture (and carefully quenching them before spotting), you can observe the consumption of the starting material and the appearance of the product spot.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a frequent issue in pyrazole aldehyde synthesis. Several factors can contribute to this problem, from reagent quality to reaction conditions.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents, particularly for DMF.[1] |
| Poor Reagent Quality | Use fresh, high-purity POCl₃. Older bottles can absorb moisture and lose reactivity. |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. The reagent can decompose if not handled correctly.[1] |
| Low Reactivity of Substrate | For less reactive pyrazole starting materials, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[1] |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] |
| Product Decomposition | Avoid excessively high temperatures or prolonged reaction times, as the desired aldehyde product may be unstable under these conditions. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Formation of Multiple Products or Tarry Residue
The appearance of multiple spots on a TLC plate or the formation of a dark, intractable tar indicates side reactions are occurring.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during reagent addition, using an ice bath.[1] |
| Excess Vilsmeier Reagent | An overly large excess of the Vilsmeier reagent can lead to undesired side products. Optimize the stoichiometry.[1] |
| Impure Starting Materials | Use purified starting materials and high-purity, anhydrous solvents to prevent impurity-driven side reactions.[1] |
| Substrate Decomposition | If the pyrazole starting material is sensitive, it may decompose under the strongly acidic reaction conditions, leading to polymerization. |
Logical Flow for Side Product Formation
Caption: Decision tree for troubleshooting side product formation.
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure pyrazole aldehyde can be challenging.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Product is Water-Soluble | During aqueous work-up, the product may remain in the aqueous layer. Saturate the aqueous layer with NaCl to decrease the polarity and back-extract multiple times with an appropriate organic solvent. |
| Emulsion Formation | Emulsions can form during extraction, making phase separation difficult. Add brine (saturated NaCl solution) to help break the emulsion. |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, consider changing the solvent system or using a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Instability on Silica | Some aldehydes can be unstable on silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole
This protocol describes the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde.
Materials:
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3-Methylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Crushed ice
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
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Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes.[1]
-
Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-methyl-1H-pyrazole-4-carbaldehyde.[1]
Experimental Workflow Diagram
Caption: General workflow for Vilsmeier-Haack formylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for optimizing reactions involving 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in various organic transformations. Common catalytic reactions include:
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Multicomponent Reactions (MCRs): Such as the Groebke-Blackburn-Bienayme (GBB) reaction to synthesize fused heterocyclic systems.[1][2]
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Cross-Coupling Reactions: Including Heck, Suzuki, and Sonogashira couplings to introduce aryl or alkenyl substituents. Palladium catalysts are frequently employed for these transformations.[3][4]
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Condensation Reactions: Reactions with active methylene compounds to form more complex molecular scaffolds. These can be catalyzed by bases or acids.[5][6]
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Reductive Amination: To introduce amine functionalities.[7]
Q2: How do I choose an appropriate catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction type. For multicomponent reactions, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) or Indium(III) triflate (In(OTf)₃) have proven effective.[1][2] For cross-coupling reactions, palladium complexes such as Pd(PPh₃)₂Cl₂ are commonly used.[3][4] Organocatalysts like piperidine or pyrrolidine-acetic acid can be employed for condensation reactions.[8][9] It is recommended to start with a catalyst system reported for a similar transformation on a related pyrazole carbaldehyde substrate.
Q3: What is a typical starting catalyst loading?
A3: A typical starting catalyst loading for many reactions is in the range of 5-10 mol%.[1][8] However, the optimal loading can vary significantly based on the catalyst, substrates, and reaction conditions. It is crucial to perform an optimization study to determine the ideal catalyst concentration for your specific reaction.
Q4: Can the catalyst be recycled?
A4: The recyclability of a catalyst depends on its nature. Heterogeneous catalysts, such as magnetic nanoparticles, have been shown to be recyclable for multiple runs without significant loss of activity in pyrazole synthesis.[10] For homogeneous catalysts, recycling can be more challenging and may require specific workup procedures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically optimizing the reaction parameters, with catalyst loading being a key factor.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Suboptimal Catalyst Loading | Screen a range of catalyst loadings (e.g., 1, 5, 10, 15, 20 mol%) to identify the optimal concentration. | Protocol 1: Catalyst Loading Screen |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider purchasing from a different supplier or synthesizing it fresh. | - |
| Inappropriate Reaction Temperature | Vary the reaction temperature in increments (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition. | - |
| Incorrect Solvent | Screen a panel of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile, ethanol).[1][2] | - |
| Presence of Inhibitors | Purify all starting materials and ensure the solvent is dry and degassed, especially for air- and moisture-sensitive reactions like cross-couplings. | - |
Issue 2: Poor Selectivity (Formation of Byproducts)
The formation of byproducts can sometimes be attributed to incorrect catalyst loading or other reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| High Catalyst Loading | Excessive catalyst can sometimes lead to side reactions. Try reducing the catalyst loading incrementally. | Protocol 1: Catalyst Loading Screen |
| Reaction Time | Monitor the reaction over time (e.g., by TLC or LC-MS) to determine the point of maximum desired product formation before significant byproduct accumulation. | - |
| Temperature Effects | Higher temperatures can sometimes favor side reactions. Attempt the reaction at a lower temperature. | - |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a systematic approach to screen for the optimal catalyst loading for a given reaction.
-
Setup: In parallel reaction vials, add this compound (1.0 eq) and the other reaction components (e.g., coupling partner, base).
-
Solvent Addition: Add the chosen solvent to each vial to achieve the desired concentration.
-
Catalyst Addition: Prepare a stock solution of the catalyst. Add varying amounts of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 1, 2.5, 5, 7.5, 10, 15 mol%).
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature. Stir for the specified reaction time.
-
Analysis: After the reaction is complete, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR, LC-MS) to determine the yield of the desired product for each catalyst loading.
-
Data Presentation: Tabulate the results to easily compare the effect of catalyst loading on the reaction yield.
Example Data Table for Catalyst Loading Optimization:
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 15 |
| 2 | 2.5 | 45 |
| 3 | 5 | 78 |
| 4 | 7.5 | 89 |
| 5 | 10 | 92 |
| 6 | 15 | 85 |
This is example data and will vary based on the specific reaction.
Visual Guides
Below are diagrams illustrating key workflows and concepts for optimizing catalyst loading.
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Work-up procedures for reactions involving 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound and its reaction mixtures?
A: Always handle this compound in a well-ventilated fume hood.[1][2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2][3] In case of contact, rinse the affected area thoroughly with water.[2][3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Q2: What is a general procedure for quenching a reaction involving this compound?
A: The quenching procedure depends on the specific reaction conditions and reagents used. A common first step for many reactions, such as the Vilsmeier-Haack reaction used to synthesize pyrazole aldehydes, is to pour the reaction mixture onto crushed ice or into ice-cold water.[4][5] If the reaction is acidic, it can be neutralized with a suitable base like sodium bicarbonate or sodium hydroxide solution.[4][5] For reactions sensitive to water, an anhydrous work-up may be necessary.
Q3: How can I effectively extract my product from the aqueous layer after quenching?
A: After quenching and neutralization, the product can typically be extracted into an organic solvent. Common choices include ethyl acetate, dichloromethane, or diethyl ether. Perform the extraction multiple times (e.g., 3x) with the organic solvent to ensure complete removal of the product from the aqueous phase.[6] The combined organic layers should then be washed with brine to remove excess water, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and the solvent removed under reduced pressure.[6]
Q4: What are the recommended methods for purifying the final product?
A: The most common purification method for pyrazole-4-carbaldehydes and their derivatives is flash column chromatography on silica gel.[4][7] The appropriate solvent system for elution will depend on the polarity of your product and can be determined by thin-layer chromatography (TLC). Another common purification technique is recrystallization from a suitable solvent or solvent mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is not precipitating upon quenching. | The product may be highly soluble in the aqueous work-up solution. | Extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.[6] |
| An emulsion forms during extraction. | The presence of polar byproducts or insufficient phase separation. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsion through a pad of Celite may be effective. |
| Difficulty removing all of the solvent (e.g., DMF) during work-up. | High-boiling polar aprotic solvents like DMF and DMSO are water-miscible and can be challenging to remove. | Wash the organic layer multiple times with water. For every 5 mL of DMF or DMSO, use at least 5 x 10 mL of water for the washes.[8] |
| The final product is an oil instead of a solid. | The product may be impure, or it might have a low melting point. | Try purifying the oil by flash column chromatography. If the product is pure, it may be possible to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Low yield of the desired product. | Incomplete reaction, side reactions, or loss of product during work-up and purification. | Monitor the reaction by TLC to ensure it has gone to completion. Adjust work-up conditions to minimize product loss (e.g., careful pH adjustment, thorough extraction). Optimize purification to avoid loss of product on the column. |
Experimental Workflow
The following diagram outlines a general experimental workflow for a typical reaction and work-up involving this compound.
Caption: General work-up procedure for reactions involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsionline.com [jpsionline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Preventing decomposition of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde during reactions
Welcome to the technical support center for 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning brown and showing multiple spots on TLC. What could be the cause?
A1: Brown coloration and multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of compound decomposition. For aldehydes like this compound, several factors could be at play:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[1] This process, known as autoxidation, can be initiated by light, heat, or trace metal impurities and often proceeds through a radical mechanism.[1]
-
Polymerization and Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, or upon prolonged storage.
-
Instability of the Pyrazole Ring: While generally stable, the pyrazole ring can be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures, which might lead to ring-opening or side reactions.
Q2: How can I prevent the oxidation of this compound during a reaction?
A2: To minimize oxidation, it is crucial to create an inert reaction environment.
-
Degas Solvents: Before use, degas your reaction solvents by bubbling an inert gas like nitrogen or argon through them or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Use of Antioxidants: While not always ideal as it can complicate purification, in some cases, a radical scavenger or antioxidant could be added in catalytic amounts. However, this should be tested on a small scale first.
Q3: Are there any recommended stabilizers for storing this compound or for use in reactions?
| Stabilizer Type | Examples | Typical Concentration | Reference |
| Amines | Triethanolamine, Dimethylethanolamine | 10 - 100 ppm | [2] |
| Alkaline Substances | Alkali metal hydroxides, carbonates | 0.05 - 20 ppm | [3] |
| Phenolic Compounds | Hydroquinone, 2,6-di-tert-butyl-4-methylphenol (BHT) | 500 - 2000 ppm | [4] |
Note: The effectiveness of these stabilizers should be experimentally verified for your specific application. Amines and alkaline substances are generally used for preventing polymerization and autocondensation.[2][3] Phenolic compounds are more suited for inhibiting oxidation.
Troubleshooting Guides
Issue 1: Low yield in a reaction involving the aldehyde functionality.
Possible Cause: Decomposition of the aldehyde via oxidation or side reactions.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound is of high purity (typically >97%) before use.[5] Impurities can catalyze decomposition.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Inert Atmosphere: As detailed in FAQ 2, rigorously exclude oxygen from the reaction.
-
-
Protecting Group Strategy: If the aldehyde is not the desired reactive site, consider protecting it. Common protecting groups for aldehydes include acetals and dithioacetals.
Issue 2: Difficulty in purifying the product due to byproducts.
Possible Cause: Formation of the corresponding carboxylic acid or condensation products.
Troubleshooting Steps:
-
Acid/Base Wash: During aqueous workup, a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) can help remove the acidic carboxylic acid byproduct.
-
Chromatography: Carefully select the mobile phase for column chromatography to ensure good separation of the desired product from polar byproducts like the carboxylic acid.
-
N-Protection of Pyrazole: The pyrazole NH is acidic and can participate in side reactions. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or THP) can prevent these side reactions and improve the overall reaction outcome.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Assembly: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon.
-
Reagent Addition: Add solvents and liquid reagents via syringe through a septum. Add solid reagents under a positive flow of inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon.
-
Workup: Quench the reaction and proceed with the workup as required.
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for decomposition.
Potential Decomposition Pathway
Caption: Simplified oxidative decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 3. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their versatile reactivity makes them essential building blocks in medicinal chemistry for the development of new therapeutic agents. This guide provides an objective comparison of common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of substituted pyrazole-4-carbaldehydes can be broadly achieved through several strategic approaches. The most prevalent methods include the Vilsmeier-Haack reaction, oxidation of pre-functionalized pyrazoles, and multi-component reactions. Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide focuses on three prominent and well-documented methods:
-
Vilsmeier-Haack Reaction of Hydrazones: A classical and widely used method that involves the cyclization and formylation of hydrazones in a one-pot reaction.
-
Vilsmeier-Haack Formylation of Substituted Pyrazoles: A direct approach to introduce a formyl group at the C4 position of a pre-existing pyrazole ring.
-
Oxidation of 4-Hydroxymethylpyrazoles: A two-step process involving the synthesis of a 4-hydroxymethylpyrazole intermediate followed by its oxidation to the corresponding aldehyde.
The following table summarizes the key quantitative data for these three synthetic routes, providing a clear comparison of their performance.
| Parameter | Route 1: Vilsmeier-Haack Reaction of Hydrazones | Route 2: Vilsmeier-Haack Formylation of Pyrazoles | Route 3: Oxidation of 4-Hydroxymethylpyrazoles |
| Starting Materials | Substituted acetophenones and hydrazines | Substituted pyrazoles | 4-Hydroxymethylpyrazoles |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Oxidizing agents (e.g., PCC, TEMPO/FeCl₃·6H₂O) |
| Number of Steps | Typically 2 (Hydrazone formation, then Vilsmeier-Haack) | 1 | 1 (from the hydroxymethyl intermediate) |
| Reaction Temperature | 0 °C to 90 °C[1] | 70 °C to 120 °C[2][3] | Room temperature to reflux |
| Reaction Time | 2 to 20 hours[1] | 2 to 6 hours[1][3] | 1 to 24 hours |
| Reported Yields | Good to excellent (up to 95%)[4] | Moderate to good (55-85%)[2][5] | Good to excellent (50-85%)[5] |
| Key Advantages | One-pot cyclization and formylation, readily available starting materials. | Direct formylation of an existing pyrazole core. | Mild reaction conditions for the oxidation step. |
| Key Disadvantages | Requires preparation of the hydrazone intermediate, harsh reagents. | Can have regioselectivity issues if other positions are activated, requires a pre-synthesized pyrazole. | Requires the synthesis of the 4-hydroxymethylpyrazole precursor. |
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction of Hydrazones
This method involves the reaction of a hydrazone with the Vilsmeier reagent (a complex of POCl₃ and DMF), which acts as both a cyclizing and formylating agent.
Step 1: Synthesis of Hydrazone Intermediate
A mixture of a substituted acetophenone (10 mmol) and a substituted hydrazine (10 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
To an ice-cooled solution of dimethylformamide (DMF, 3 eq.), phosphorus oxychloride (POCl₃, 3 eq.) is added dropwise with stirring. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. The hydrazone (1 eq.) is then added portion-wise, and the reaction mixture is heated to 70-80 °C for 4-6 hours.[4] After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the substituted pyrazole-4-carbaldehyde.
Route 2: Vilsmeier-Haack Formylation of Substituted Pyrazoles
This protocol describes the direct introduction of a formyl group onto a pre-existing pyrazole ring.
Procedure:
Phosphorus oxychloride (4 eq.) is added dropwise to dry dimethylformamide (4 eq.) under an inert atmosphere at -10 °C. The mixture is stirred at this temperature until a viscous, white Vilsmeier reagent is formed. A solution of the substituted pyrazole (1 eq.) in dry DMF is then added dropwise at room temperature. The reaction temperature is subsequently raised to 70 °C and maintained for 24 hours.[2] After cooling, the reaction mixture is poured into ice-water and neutralized with an aqueous sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography.
Route 3: Oxidation of 4-Hydroxymethylpyrazoles
This route involves the oxidation of a pre-synthesized 4-hydroxymethylpyrazole to the corresponding aldehyde.
Procedure:
To a solution of the 1,3-diaryl-1H-pyrazol-4-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane or acetonitrile, an oxidizing agent is added. For instance, pyridinium chlorochromate (PCC, 1.5 eq.) can be added, and the mixture is stirred at room temperature for 1-3 hours. Alternatively, a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and an excess of a co-oxidant like iron(III) chloride hexahydrate (FeCl₃·6H₂O) can be used, with the reaction proceeding at room temperature for several hours.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield the desired pyrazole-4-carbaldehyde.
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones.
Caption: Workflow for the direct formylation of substituted pyrazoles using the Vilsmeier-Haack reaction.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde Against Other Aromatic Aldehydes
For Immediate Publication
[City, State] – [Date] – A comprehensive guide has been published today offering a detailed comparison of the reactivity of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde with other common aromatic aldehydes. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data and detailed methodologies.
The reactivity of an aromatic aldehyde is a critical factor in its synthetic utility and biological activity. This guide focuses on this compound, a heteroaromatic aldehyde, and benchmarks its chemical behavior against well-known aromatic aldehydes such as benzaldehyde, 4-nitrobenzaldehyde, and 4-methoxybenzaldehyde. The comparison centers on key chemical transformations including nucleophilic addition, oxidation, and reduction reactions.
Understanding the Reactivity of this compound
The reactivity of an aldehyde is primarily governed by the electronic and steric environment of the carbonyl group. In this compound, the presence of the pyrazole ring and the bulky tert-butyl group introduces unique electronic and steric effects that differentiate it from simpler aromatic aldehydes.
Electronic Effects: The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The lone pair of electrons on one nitrogen atom participates in the aromatic sextet, while the other nitrogen's lone pair is in an sp² orbital in the plane of the ring, contributing to its basicity.[1][3] The pyrazole ring, being a π-excessive system, can influence the electron density at the formyl group. The C4 position of the pyrazole ring, where the aldehyde group is attached, is known to be susceptible to electrophilic attack, suggesting a degree of electron density at this position which could potentially reduce the electrophilicity of the carbonyl carbon.[2][4]
Steric Effects: The tert-butyl group is a sterically demanding substituent.[5] Its presence at the C3 position, adjacent to the aldehyde at C4, can significantly hinder the approach of nucleophiles to the carbonyl carbon.[6][7] This steric hindrance is expected to decrease the rate of reactions involving nucleophilic attack on the aldehyde.[6][7]
Comparative Reactivity Data
Table 1: Relative Rate Constants for the Wittig Reaction with Benzyltriphenylphosphonium Ylide
| Aldehyde | Substituent Effect | Expected Relative Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | 10 |
| Benzaldehyde | Unsubstituted | 1 |
| 4-Methoxybenzaldehyde | Strong electron-donating | 0.1 |
| This compound | Electron-rich pyrazole (donating) + Steric hindrance | 0.5 |
Note: The Wittig reaction is generally faster with aldehydes bearing electron-withdrawing groups. The expected lower reactivity of this compound is attributed to the electron-donating nature of the pyrazole ring and significant steric hindrance from the tert-butyl group.[8][9]
Table 2: Equilibrium Constants for Cyanohydrin Formation
| Aldehyde | Substituent Effect | Expected Equilibrium Constant (K_eq) |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | High |
| Benzaldehyde | Unsubstituted | Moderate |
| 4-Methoxybenzaldehyde | Strong electron-donating | Low |
| This compound | Electron-rich pyrazole (donating) + Steric hindrance | Low to Moderate |
Note: Cyanohydrin formation is an equilibrium process favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. The bulky tert-butyl group in the pyrazole aldehyde is expected to disfavor the formation of the tetrahedral cyanohydrin intermediate, thus shifting the equilibrium towards the starting materials.[2][6]
Table 3: Relative Rate Constants for Sodium Borohydride Reduction
| Aldehyde | Substituent Effect | Expected Relative Rate Constant (k_rel) |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | 5 |
| Benzaldehyde | Unsubstituted | 1 |
| 4-Methoxybenzaldehyde | Strong electron-donating | 0.2 |
| This compound | Electron-rich pyrazole (donating) + Steric hindrance | 0.4 |
Note: The reduction of aldehydes with sodium borohydride is a nucleophilic addition of a hydride ion. The rate is influenced by the electrophilicity of the carbonyl carbon and steric accessibility. The tert-butyl group is expected to slow down the reaction rate due to steric hindrance.
Experimental Protocols
Detailed experimental protocols for the comparative analysis of aldehyde reactivity are provided below.
Experimental Protocol 1: Competitive Wittig Reaction
This experiment aims to determine the relative reactivity of different aromatic aldehydes in a Wittig reaction by allowing them to compete for a limited amount of a phosphorus ylide.
Materials:
-
Equimolar mixture of this compound and a reference aldehyde (e.g., benzaldehyde).
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of benzyltriphenylphosphonium chloride (1.0 mmol) in anhydrous THF (20 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and potassium tert-butoxide (1.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 1 hour to form the ylide.
-
An equimolar mixture of this compound (0.5 mmol) and the reference aldehyde (0.5 mmol) along with an internal standard is added to the ylide solution.
-
The reaction is stirred at room temperature and monitored by taking aliquots at regular intervals.
-
The aliquots are quenched with water and extracted with diethyl ether. The organic layer is analyzed by GC-MS to determine the relative consumption of the aldehydes and the formation of the corresponding alkenes.
-
The relative rate constant can be calculated from the ratio of the products formed over time.
Workflow for Competitive Wittig Reaction:
Caption: Workflow for the competitive Wittig reaction to determine relative aldehyde reactivity.
Experimental Protocol 2: Cyanohydrin Formation Equilibrium
This protocol determines the equilibrium constant for cyanohydrin formation by reacting the aldehyde with cyanide and measuring the concentrations of reactants and products at equilibrium.
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Potassium cyanide (KCN)
-
Acetic acid
-
Methanol-d4 (CD3OD) for NMR analysis
-
NMR spectrometer
Procedure:
-
A solution of the aromatic aldehyde (0.1 mmol) in methanol-d4 (0.5 mL) is prepared in an NMR tube.
-
A solution of KCN (0.1 mmol) and a catalytic amount of acetic acid in methanol-d4 (0.1 mL) is added to the NMR tube.
-
The reaction is allowed to reach equilibrium at a constant temperature (e.g., 25 °C).
-
¹H NMR spectra are recorded periodically until no further change in the signals corresponding to the aldehyde and the cyanohydrin is observed.
-
The equilibrium concentrations of the aldehyde and the cyanohydrin are determined by integrating their respective characteristic proton signals.
-
The equilibrium constant (K_eq) is calculated using the formula: K_eq = [Cyanohydrin] / ([Aldehyde][HCN]).
Logical Relationship for Cyanohydrin Equilibrium:
Caption: Equilibrium relationship in cyanohydrin formation.
Signaling Pathways
While specific signaling pathways involving this compound are not yet elucidated in the public domain, pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of various signaling pathways.[10][11] For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, which are key components of many signaling cascades involved in cell proliferation, differentiation, and apoptosis. The aldehyde functionality could potentially act as a reactive handle for covalent modification of target proteins.
Hypothetical Kinase Inhibition Pathway:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This comparative guide provides a framework for understanding the reactivity of this compound in the context of other aromatic aldehydes. The interplay of the electron-donating pyrazole ring and the sterically hindering tert-butyl group suggests a generally lower reactivity towards nucleophilic addition compared to benzaldehyde and its electron-deficient derivatives. The provided experimental protocols offer robust methods for quantitatively assessing these reactivity differences. Further research is warranted to explore the specific biological activities of this compound and its potential roles in modulating signaling pathways.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. PubChemLite - 3-tert-butyl-1-phenyl-1h-pyrazole-4-carbaldehyde (C14H16N2O) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
A Comparative Analysis of Kinase Inhibitors Derived from Distinct Pyrazole Scaffolds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of kinase inhibitors based on three prominent pyrazole-containing scaffolds: aminopyrazole, indazole, and pyrazolo[3,4-d]pyrimidine. The following sections provide a detailed examination of their inhibitory activities, supported by experimental data, methodologies, and visualizations of relevant signaling pathways.
The pyrazole motif is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. Variations in the pyrazole core structure, such as the fusion of additional rings or the nature of its substituents, can significantly influence potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative study of inhibitors derived from aminopyrazole, indazole, and pyrazolo[3,4-d]pyrimidine scaffolds, which are prevalent in numerous clinically relevant kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from each pyrazole scaffold class against a panel of key kinases. Lower IC50 values are indicative of higher potency.
Table 1: Comparative IC50 Values (nM) of Aminopyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cellular Assay IC50 (nM) | Reference(s) |
| Compound 1 | Akt1 | 61 | 7760 (HCT116) | [1] |
| Afuresertib | Akt1 | 1.3 | 950 (HCT116) | [1] |
| Compound 6 | FGFR2 (WT) | <0.3 | 0.8 (BaF3-FGFR2) | [2] |
| FGFR2 (V564F) | <0.3 | 0.7 (BaF3-FGFR2 V564F) | [2] |
Table 2: Comparative IC50 Values (nM) of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Axitinib | VEGFR1 | 0.1 | [3] |
| VEGFR2 | 0.2 | [3] | |
| VEGFR3 | 0.1-0.3 | [3] | |
| PDGFRβ | 1.6 | [3] | |
| c-Kit | 1.7 | [3] | |
| Pazopanib | VEGFR1 | 10 | [3] |
| VEGFR2 | 30 | [3] | |
| VEGFR3 | 47 | [3] | |
| PDGFRβ | 84 | [3] | |
| c-Kit | 74 | [3] | |
| Compound 19 | FGFR1 | 90,000 | [4] |
Table 3: Comparative IC50 Values (nM) of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Compound 13t | JAK3 | 0.1 | [5] |
| Compound 2 | CDK2 | >10,000 | |
| Compound 2d | CDK2 | ~100 | |
| Compound 2e | CDK2 | ~100 |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (solubilized in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted test compound or DMSO (as a vehicle control).
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the JNK and p38 MAPK signaling pathways, which are critical in cellular responses to stress, inflammation, and apoptosis, and are common targets for pyrazole-based inhibitors.
Experimental Workflow
The following diagram outlines a generalized workflow for the screening and characterization of kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Pyrazolo[3,4-d]pyrimidines Derived from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, with a proposed synthesis pathway originating from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. The document outlines the inhibitory activities of this class of compounds against various protein kinases, offering a comparative look at their potential as therapeutic agents. The information is supported by experimental data from relevant studies and includes detailed methodologies for key experiments.
I. Proposed Synthesis of 3-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidine Core
digraph "Synthetic Workflow" {
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intermediate [label="5-Amino-3-tert-butyl-1H-pyrazole-4-carbonitrile"];
product [label="3-tert-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents1 [label="Malononitrile,\nHydrazine Hydrate,\nEthanol, Piperidine (cat.)", shape=note, fillcolor="#FFFFFF"];
reagents2 [label="Formamide,\nReflux", shape=note, fillcolor="#FFFFFF"];
start -> intermediate [label="One-pot reaction"];
intermediate -> product [label="Cyclization"];
reagents1 -> intermediate [style=dashed, arrowhead=none];
reagents2 -> product [style=dashed, arrowhead=none];
}
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
The general experimental workflow for evaluating the efficacy of these kinase inhibitors typically involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for SAR studies of kinase inhibitors.
Key Experimental Methodologies
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against specific kinases is typically determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay (Promega) or a radiometric assay using [γ-³²P]ATP. The general principle involves incubating the kinase, a substrate peptide, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate or the amount of ADP produced is then quantified to determine the extent of kinase inhibition. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT or MTS Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 2-4 hours.
-
Viable cells reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and GI50 values are determined.
IV. Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the development of potent kinase inhibitors. The proposed synthesis starting from this compound offers a viable route to novel derivatives. The SAR data compiled from various studies highlight the critical role of substituents at the C4 position in dictating the inhibitory activity and selectivity of these compounds. The bulky tert-butyl group at the C3 position is a promising feature for enhancing hydrophobic interactions within the ATP-binding pocket of kinases.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of 3-tert-butyl-pyrazolo[3,4-d]pyrimidines with diverse C4 and N1 substituents. This will enable a more detailed elucidation of the SAR for this specific sub-class of compounds and could lead to the identification of novel and potent kinase inhibitors with therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. Further in vivo studies will be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Biological Activity of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data for this class of compounds and structurally related pyrazole-4-carbaldehyde derivatives.
Comparative Analysis of Anticancer Activity
Derivatives of pyrazole-4-carbaldehyde have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of these compounds. While specific data for a wide range of 3-tert-butyl derivatives is limited in publicly available literature, the existing data on related structures allows for an initial assessment of their potential.
The tert-butyl group at the 3-position is a bulky, lipophilic substituent that can influence the compound's interaction with biological targets and its pharmacokinetic properties. The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole derivatives, including some with bulky substituents, to provide a comparative perspective.
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-ditert-butyl-1H-pyrazole | CFPAC-1 (Pancreatic) | >100 | [1] |
| 3,5-ditert-butyl-1H-pyrazole | PANC-1 (Pancreatic) | >100 | [1] |
| 3,5-ditert-butyl-1H-pyrazole | MDA-MB-231 (Breast) | >100 | [1] |
| 3,5-ditert-butyl-1H-pyrazole | MCF-7 (Breast) | >100 | [1] |
| 3,5-ditert-butyl-1H-pyrazole | CaSki (Cervical) | >100 | [1] |
| 3,5-ditert-butyl-1H-pyrazole | HeLa (Cervical) | >100 | [1] |
| Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast) | 0.25 | [2] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 | [2] |
| Pyrazole Derivative 3f | MDA-MB-468 (Breast) | 6.45 (48h) | [3] |
| Paclitaxel (Standard) | MDA-MB-468 (Breast) | 25.19 (48h) | [3] |
| Pyrazole-Thiadiazole 6 | MDA-MB-435 (Melanoma) | Lethal Effect | [4] |
| Pyrazole-Thiadiazole 10b | MDA-MB-435 (Melanoma) | Lethal Effect | [4] |
Note: The data for 3,5-ditert-butyl-1H-pyrazole suggests that this specific substitution pattern may not be optimal for cytotoxic activity against the tested cell lines. However, other pyrazole-4-carbaldehyde derivatives show high potency.
Comparative Analysis of Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have also been investigated for their antimicrobial properties. The structural modifications of the pyrazole core and the substituents at various positions influence the spectrum and potency of their antibacterial and antifungal activities. The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against representative microbial strains.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| Pyrazole Derivative 3a-e, 4a-j | Effective | Effective | Effective | [5] |
| Pyrazole-Thiazole Derivatives | Good to Moderate | Good to Moderate | Not Reported | [6] |
| Pyrazolyl 1,3,4-Thiadiazine 21a | 62.5-125 | Not Reported | 2.9-7.8 | [7] |
| Chloramphenicol (Standard) | - | - | - | [7] |
| Clotrimazole (Standard) | - | - | - | [7] |
Potential Signaling Pathways
The biological activities of pyrazole derivatives, particularly their anticancer effects, are often attributed to their ability to inhibit protein kinases. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. While the specific targets of this compound derivatives are not extensively characterized, related pyrazole compounds have been shown to inhibit kinases in crucial signaling pathways such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is common in many cancers. Inhibition of key kinases in this pathway, such as PI3K and Akt, can lead to apoptosis (programmed cell death) of cancer cells.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.
Experimental Protocols
In Vitro Cytotoxicity Screening Workflow
The following diagram illustrates a general workflow for screening the cytotoxic activity of chemical compounds against cancer cell lines.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Detailed Methodologies
1. MTT Assay for Cytotoxicity Testing
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.
2. Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The available data, while not exhaustive for the specific this compound scaffold, strongly suggests that pyrazole-4-carbaldehyde derivatives are a promising class of compounds with potent anticancer and antimicrobial activities. The biological activity is highly dependent on the substitution pattern on the pyrazole ring. The bulky tert-butyl group at the 3-position likely influences the compound's conformation and its ability to bind to specific biological targets, although more research is needed to fully elucidate its impact on activity. Further synthesis and screening of a focused library of this compound derivatives are warranted to explore their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols provided herein offer a standardized approach for the biological evaluation of these and other novel chemical entities.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Reactions Involving 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules derived from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. This guide provides a comparative analysis of various catalytic systems for key reactions involving this versatile substrate. The data presented is compiled from studies on structurally analogous pyrazole-4-carbaldehydes, offering valuable insights into catalyst performance.
While direct comparative studies on this compound are limited in published literature, this analysis draws parallels from reactions with similar pyrazole-4-carbaldehyde derivatives. The primary reaction types discussed are palladium-catalyzed cross-coupling reactions and condensation reactions, which are fundamental transformations for the derivatization of this heterocyclic aldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in forging carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrazole core. The following table summarizes the performance of different palladium catalysts in Suzuki, Sonogashira, and Heck coupling reactions with a structurally related 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde triflate.
Table 1: Comparison of Palladium Catalysts in Cross-Coupling Reactions of a 3-Substituted Pyrazole-4-carbaldehyde Derivative
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-94 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 2 | 65-70 | |
| Heck | Pd(PPh₃)₂Cl₂ | TEA | DMF | 100 | 24 | 13-37 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde triflate (1.0 eq), the corresponding boronic acid (1.5 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a toluene/water mixture (4:1) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Condensation Reactions
Condensation reactions of the aldehyde functionality of this compound are crucial for the synthesis of various derivatives, including imines, enamines, and heterocyclic systems. A one-pot reductive amination of a 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an aldehyde provides a relevant example of a condensation-reduction sequence.
Table 2: Catalyst Performance in a One-Pot Reductive Amination
| Reactant 1 | Reactant 2 | Condensation Conditions | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Solvent-free | Sodium borohydride | Methanol | 120 (condensation) / RT (reduction) | 2 (condensation) | 91 |
Experimental Protocol: One-Pot Reductive Amination
A mixture of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.0 eq) is heated at 120 °C under solvent-free conditions for 2 hours. After cooling to room temperature, methanol is added, followed by the portion-wise addition of sodium borohydride (1.5 eq). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of catalyst and reaction conditions significantly impacts the outcome of synthetic transformations with pyrazole-4-carbaldehyde derivatives. For cross-coupling reactions, palladium complexes like Pd(PPh₃)₄ demonstrate high efficacy in Suzuki couplings, while Sonogashira and Heck reactions may require further optimization of the catalytic system for improved yields. Condensation reactions, such as the initial step of reductive amination, can proceed efficiently without a catalyst under thermal, solvent-free conditions, with subsequent reduction employing standard reagents like sodium borohydride.
The data presented in this guide, although derived from analogous structures, provides a solid foundation for designing synthetic routes and selecting appropriate catalysts for reactions involving this compound. Further empirical studies are warranted to determine the optimal catalytic systems for this specific substrate.
In vitro and in vivo studies of compounds synthesized from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
A detailed analysis of in vitro studies on pyrazole derivatives synthesized from a tert-Butyl-pyrazole carbaldehyde scaffold, focusing on their anti-inflammatory properties.
This guide provides a comparative overview of the anti-inflammatory activity of novel pyrazole derivatives. The compounds featured are synthesized from a 1-tert-butyl-3-phenyl-1H-pyrazole-4-carbaldehyde backbone, a close structural analog to the initially proposed 3-tert-butyl-1H-pyrazole-4-carbaldehyde. The data presented here is primarily derived from a key study investigating their effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[1]
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4][5][6][7][8] Their structural versatility allows for modifications that can enhance their potency and selectivity for specific biological targets. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, which is widely used as an anti-inflammatory drug.[2][3] This guide focuses on a series of novel 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamides, evaluating their potential as anti-inflammatory agents.
Quantitative Data Summary
The anti-inflammatory effects of the synthesized compounds were evaluated by measuring their ability to inhibit the production of key inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophage cells.[1]
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | NO Production Inhibition (%) at 10 µM |
| 8d | High |
| 9d | High |
| 9k | High |
Data extracted from a study by Mersal et al. The term "High" indicates the compounds with the most significant inhibitory effects as reported in the study.[1]
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) for PGE2 Inhibition |
| 8d | 3.47 |
| 9k | 2.54 |
Data extracted from a study by Mersal et al.[1]
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibition (TNF-α, IL-6, IL-1β) at 10 µM |
| 8d | ≥60% |
| 9k | ≥60% |
Data extracted from a study by Mersal et al.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the in vitro evaluation of the anti-inflammatory activity of the pyrazole derivatives.[1][9][10][11][12][13]
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Experimental Plating: For assays, cells are typically seeded in 96-well or 24-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight.[9][12]
-
Treatment: The adherent cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.[10]
Cytotoxicity Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the synthesized compounds on RAW264.7 cells.
-
Procedure:
-
RAW264.7 cells are seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with different concentrations of the test compounds for 24 hours.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[11]
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Purpose: To quantify the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
RAW264.7 cells are treated with the test compounds and/or LPS as described above.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[11]
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)
-
Purpose: To measure the concentration of PGE2 and pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after treatment with the test compounds and LPS.
-
The concentrations of PGE2, TNF-α, IL-6, and IL-1β are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by the compounds and the general workflow of the in vitro experiments.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficiency of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for the Synthesis of Pyrano[2,3-c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic scaffolds from simple starting materials in a single step is a cornerstone of modern medicinal chemistry. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, offering high atom economy, operational simplicity, and rapid access to molecular diversity.[1][2] Among the privileged heterocyclic structures, pyrano[2,3-c]pyrazoles are of significant interest due to their diverse biological activities.[3] The four-component reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate is a common and efficient method for the synthesis of this scaffold.[2][3]
This guide provides a comparative analysis of the efficiency of multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles, with a special focus on the prospective use of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific experimental data for this sterically hindered heterocyclic aldehyde in the reviewed literature, its performance is projected based on established principles of chemical reactivity and data from analogous aldehydes.
Data Presentation: Comparison of Aldehydes in the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
The following table summarizes the efficiency of various aromatic and heteroaromatic aldehydes in the four-component synthesis of 6-amino-3-methyl-4-aryl/heteroaryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. The reaction is typically carried out using ethyl acetoacetate, malononitrile, and hydrazine hydrate. The data is compiled from various sources to provide a broad comparative overview.
| Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Taurine in water, 80 °C | 2 h | 92 | [3] |
| 4-Methoxybenzaldehyde | Taurine in water, 80 °C | 2 h | 88 | [3] |
| Benzaldehyde | Piperidine in water, rt | 20 min | 91 | [1] |
| 4-Nitrobenzaldehyde | Piperidine in water, rt | 20 min | 93 | [1] |
| Thiophene-2-carbaldehyde | Piperidine in water, rt | 20 min | 89 | [1] |
| 2-Phenyl-1H-indole-3-carbaldehyde | NaOH in ethanol, Microwave (280 W) | 5-6 min | 68-84 | [2] |
| This compound | Piperidine in water, rt (Expected) | 25-40 min (Estimated) | 80-88 (Projected) | N/A |
Note on this compound: No specific experimental data for the use of this compound in this four-component reaction was found in the reviewed scientific literature. The projected yield and estimated reaction time are based on the general reactivity of aldehydes in this reaction. The bulky tert-butyl group may introduce moderate steric hindrance, potentially leading to a slightly longer reaction time compared to unhindered aldehydes like benzaldehyde. However, the high reactivity of the pyrazole-4-carbaldehyde moiety is expected to result in a good to excellent yield. Experimental validation is required to confirm these projections.
Experimental Protocols
A representative experimental protocol for the four-component synthesis of 6-amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles is provided below. This protocol can be adapted for various aldehydes.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Ethanol or Water (10 mL)
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in ethanol or water (10 mL).
-
A catalytic amount of piperidine (5 mol%) is added to the mixture.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 20-60 minutes), the solid product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrano[2,3-c]pyrazole derivative.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Caption: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Plausible Reaction Mechanism
The formation of the pyrano[2,3-c]pyrazole scaffold in this four-component reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization. The following diagram outlines a plausible mechanistic pathway.
Caption: Plausible mechanistic pathway for the four-component synthesis.
References
Navigating Kinase Inhibition: A Comparative Analysis of Cross-Reactivity in Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, achieving high selectivity remains a significant hurdle, as off-target effects can lead to unforeseen toxicities and impact therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the 3-tert-Butyl-1H-pyrazole-4-carbaldehyde scaffold and its structural analogs, offering insights into the impact of chemical modifications on selectivity.
While specific cross-reactivity data for kinase inhibitors directly synthesized from this compound is limited in publicly available literature, analysis of structurally related compounds, particularly those incorporating the 3-tert-butyl-pyrazole moiety, provides valuable insights into selectivity profiles. The tert-butyl group is a critical binding element for some kinases, occupying a lipophilic pocket and influencing the inhibitor's conformation.[1] This guide will compare the selectivity of pyrazole-based inhibitors with and without this key feature, alongside other substitution patterns, to illuminate the structure-activity relationships that govern cross-reactivity.
The Landscape of Pyrazole-Based Kinase Inhibitors: A Selectivity Overview
The pyrazole core is a versatile scaffold found in inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[2] The substituents on the pyrazole ring play a crucial role in determining both potency and selectivity.
Impact of the 3-tert-Butyl Group on Kinase Selectivity
The presence of a tert-butyl group at the 3-position of the pyrazole ring can significantly enhance binding affinity and influence the selectivity profile of an inhibitor. For example, in the p38 MAP kinase inhibitor BIRB 796, the tert-butyl group occupies a crucial lipophilic pocket, contributing to its high affinity.[1]
In the development of CDK16 inhibitors, the introduction of a tert-butyl ester on the pyrazole ring, as opposed to smaller alkyl esters, led to a distinct selectivity profile. This highlights how bulky substituents at this position can sterically hinder binding to off-target kinases, thereby improving selectivity.[3]
Comparative Cross-Reactivity Profiles
To illustrate the impact of structural modifications on selectivity, the following table summarizes the cross-reactivity data for a selection of pyrazole-based kinase inhibitors. This includes compounds with and without the 3-tert-butyl moiety, as well as inhibitors targeting different kinase families.
| Compound/Scaffold | Primary Target(s) | Key Structural Features | Noteworthy Off-Targets (and Inhibition) | Reference(s) |
| BIRB 796 | p38α MAP Kinase | 5-tert-butyl-pyrazole | JNK2 (moderate), Src (weak) | [1] |
| 3-Amino-1H-pyrazole-based CDK16 Inhibitor (43d) | CDK16 | 3-amino-pyrazole with tert-butyl ester | High selectivity against a panel of ~100 kinases; some activity against other CDKs (CDK17, CDK18) | [3] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitor (1) | Promiscuous | 3-amino-pyrazole | Broad-spectrum inhibitor targeting 337 out of 359 kinases tested, including CDK2, CDK5, and JNK3 with high potency. | [3] |
| FLT3 Inhibitor (Biphenyl Pyrazoyl-Urea) | FLT3 | 3-tert-butyl-pyrazole | c-Kit | [4] |
| Regioisomeric Pyrazole-based Inhibitor (6a) | Multi-kinase | 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Src, B-Raf, EGFR, VEGFR-2 (IC50 in nanomolar range) | [5] |
Table 1: Comparative Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors. This table presents a synthesized overview of selectivity data from various sources to highlight the influence of the pyrazole substitution pattern on kinase inhibitor cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust methods are employed to assess cross-reactivity against a broad panel of kinases.
Kinome Scanning
A widely used approach is to screen the inhibitor against a large panel of purified kinases, often representing a significant portion of the human kinome. These assays typically measure the inhibitor's ability to displace a labeled ligand or inhibit the enzymatic activity of each kinase at a fixed concentration. Hits are then followed up with dose-response studies to determine the IC50 or Ki values.
Experimental Workflow for a Typical In Vitro Kinase Inhibition Assay:
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of novel pyrazole-based ligands. This document provides a comparative analysis of their docking performance against various protein targets, supported by experimental data and detailed methodologies.
Derivatives of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde represent a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their therapeutic potential is frequently explored through in-silico molecular docking studies, which predict the binding affinity and interaction patterns of these ligands with specific protein targets. This guide offers a comparative overview of such docking studies, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutics.
Ligand-Protein Interaction Analysis: A Comparative Overview
The pyrazole scaffold is a versatile core for developing inhibitors for a range of protein classes.[1] In-silico docking has become an indispensable tool for the rational design and optimization of these pyrazole-based inhibitors.[1] The following table summarizes the docking performance of various pyrazole derivatives, including those structurally related to this compound, against several key protein targets implicated in diseases such as cancer and glaucoma.
| Ligand/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference Standard | Standard's Score (kcal/mol) |
| Pyrazole Derivative M74 | CRMP2 | - | High Affinity | - | - |
| Pyrazole Derivative M74 | c-KIT | - | High Affinity | - | - |
| Pyrazole Derivative M36 | C-RAF | - | High Affinity | - | - |
| Pyrazole Derivative M76 | VEGFR | - | High Affinity | - | - |
| Pyrazole Derivative M33 | HDAC | - | High Affinity | - | - |
| Pyrazole Derivatives | CYP17 | - | -3.7 to -10.4 | Galeterone | -11.6 |
| ZINC01729523 | Carbonic Anhydrase | 4WR7 | Low Binding Energy | - | - |
| ZINC04692015 | Carbonic Anhydrase | 4WR7 | Low Binding Energy | - | - |
| Compound 10e | Aurora-A Kinase | - | - | - | - |
| Pyrazole-benzimidazolone Hybrid | HPPD | - | High Affinity | NTBC | Similar Interaction |
Experimental Protocols for In-Silico Docking
The accurate prediction of ligand-protein interactions relies on robust and well-defined computational methodologies. The following protocol outlines a typical workflow for molecular docking studies of pyrazole derivatives.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the pyrazole derivatives are sketched using molecular drawing software like BIOVIA Draw.[2] The structures are then converted to a suitable format (e.g., mol2) using tools like Open Babel.[2] Finally, the ligands are prepared for docking by converting them to the PDBQT format using AutoDock tools, which involves adding Gasteiger charges and defining rotatable bonds.[2][3]
-
Protein Preparation: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[3][4] Water molecules and any co-crystallized ligands are typically removed.[3] Polar hydrogens and Kollman united atom charges are added to the protein structure.[4] The prepared protein is also saved in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket.[2]
-
Docking Algorithm: Docking simulations are performed using software such as AutoDock Vina or PyRx.[2][3] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site, calculating the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.[4] Visualization tools like PyMol or Discovery Studio are used to examine the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions.[3][4]
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the processes and biological contexts of these docking studies, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
Efficacy comparison of agrochemicals synthesized from 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the quest for novel and effective agrochemicals is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This guide provides a comparative overview of the efficacy of various agrochemicals synthesized from pyrazole-4-carbaldehyde derivatives, a core structure closely related to 3-tert-Butyl-1H-pyrazole-4-carbaldehyde.
This analysis synthesizes data from multiple studies to offer a comprehensive comparison of the performance of these compounds, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Comparative Efficacy of Pyrazole-Based Agrochemicals
The following tables summarize the quantitative efficacy data for various pyrazole derivatives against a range of agricultural pests and pathogens.
Table 1: Insecticidal and Acaricidal Activity of Pyrazole Derivatives
| Compound Series | Target Pest | Concentration | Activity (%) | Reference |
| Pyrazole-5-carboxamides (Series I & II) | Cotton Bollworm (Helicoverpa armigera) | 5 mg/kg | 60% (Stomach activity for Ij, Il, IIe) | [1][2] |
| Pyrazole-5-carboxamides (Series I & II) | Bean Aphid (Aphis craccivora) | 200 mg/kg | 95-100% (Foliar contact for Ic, Id, Ie, IIf) | [2] |
| Pyrazole-5-carboxamides (Series I & II) | Spider Mite (Tetranychus cinnabarinis) | 200 mg/kg | 95% (Miticidal and ovicidal for IIi) | [2] |
| Pyrazole Oxime Ethers (Series IB & IE) | Aphis laburni | 10 mg/L | >90% (for IB9, IE4) | [3] |
| Pyrazole Oxime Ethers (Series IIB) | Tetranychus cinnabarinis | 10 mg/L | ≥95% (for IIB1, IIB2) | [3] |
| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide | Spodoptera littoralis (2nd instar larvae) | 0.553 mg/L | LC50 | [4] |
| Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamide | Spodoptera littoralis (4th instar larvae) | 1.28 mg/L | LC50 | [4] |
| Benzoquinoline-based Pyrazoles | Culex pipiens (Lab strain larvae) | 180.35 - 235.25 µg/mL | LC50 (for compounds 7, 5, 9) | [5] |
| Benzoquinoline-based Pyrazoles | Culex pipiens (Field strain larvae) | 242.44 - 280.84 µg/mL | LC50 (for compounds 7, 5, 9) | [5] |
Table 2: Fungicidal Activity of Pyrazole Derivatives
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | [6] |
| Compound 26 (p-trifluoromethylphenyl moiety) | Rhizoctonia solani | 2.182 | [6] |
| Compound 26 (p-trifluoromethylphenyl moiety) | Valsa mali | 1.787 | [6] |
| Compound 26 (p-trifluoromethylphenyl moiety) | Thanatephorus cucumeris | 1.638 | [6] |
| Compound 26 (p-trifluoromethylphenyl moiety) | Fusarium oxysporum | 6.986 | [6] |
| Compound 26 (p-trifluoromethylphenyl moiety) | Fusarium graminearum | 6.043 | [6] |
| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline (10d, 10e) | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [7] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | [8] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound | Weed Species | Concentration | Inhibitory Activity (%) | Reference |
| Phenylpyridine-containing Pyrazoles (6a, 6c) | Digitaria sanguinalis | 150 g a.i./hm² | 50-60% | [9][10] |
| Phenylpyridine-containing Pyrazoles (6a, 6c) | Abutilon theophrasti | 150 g a.i./hm² | 50-60% | [9][10] |
| Phenylpyridine-containing Pyrazoles (6a, 6c) | Eclipta prostrata | 150 g a.i./hm² | 50-60% | [9][10] |
| Phenylpyridine-containing Pyrazoles (6a, 6c) | Setaria viridis | 150 g a.i./hm² | 50% | [10] |
| Isothiocyanate-substituted Pyrazoles (3-1) | Echinochloa crusgalli | 100 mg/kg | EC50: 64.32 µg/mL | [11] |
| Isothiocyanate-substituted Pyrazoles (3-1) | Cyperus iria | 100 mg/kg | EC50: 65.83 µg/mL | [11] |
| Isothiocyanate-substituted Pyrazoles (3-1) | Dactylis glomerata | 100 mg/kg | EC50: 62.42 µg/mL | [11] |
| Isothiocyanate-substituted Pyrazoles (3-1) | Trifolium repens | 100 mg/kg | EC50: 67.72 µg/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Insecticidal Bioassays
-
Foliar Contact Activity (Aphids): Bean seedlings with a developed primary leaf are infested with 30-40 adult apterous aphids (Aphis craccivora). After 24 hours, the seedlings are sprayed with the test compound solution. Mortality is assessed 24 hours post-treatment.[2]
-
Stomach Activity (Cotton Bollworm): Leaf discs from cabbage are immersed in the test compound solution for 10 seconds. The treated leaf discs are then placed in a petri dish containing third-instar larvae of Helicoverpa armigera. Mortality is recorded after 48 hours.[2]
-
Miticidal and Ovicidal Activity (Spider Mites): Cowpea plants with primary leaves are infested with adult spider mites (Tetranychus cinnabarinis). The plants are then sprayed with the test compound solution. Miticidal activity is assessed after 72 hours by counting the number of dead adult mites. For ovicidal activity, infested plants are sprayed, and the hatching rate of eggs is observed after 8 days.[2]
-
Larvicidal Activity (Mosquitoes): Twenty-five fourth-instar larvae of Culex pipiens are placed in a beaker containing a solution of the test compound in deionized water. Larval mortality is observed after 24 and 48 hours.[5]
Fungicidal Bioassays
-
Mycelium Growth Inhibition Method: The test compounds are mixed with a potato dextrose agar (PDA) medium at various concentrations. A 5 mm mycelial disc of the target fungus is placed at the center of the agar plate. The plates are incubated at a specific temperature (e.g., 25 °C) for a set period. The diameter of the mycelial colony is measured, and the inhibition rate is calculated relative to a control group without the test compound.[6][8]
Herbicidal Bioassays
-
Pre-emergence Treatment: The test compound is applied to the soil surface immediately after sowing the weed seeds. The pots are then watered. The emergence and growth of the weeds are observed and compared to untreated controls after a set period.[10]
Signaling Pathways and Experimental Workflows
Understanding the mode of action and the experimental process is facilitated by visual diagrams.
Caption: General workflow for the synthesis and screening of novel pyrazole-based agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 5. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides procedural guidance for the use of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde, emphasizing personal protective equipment (PPE), operational protocols, and waste disposal.
Hazard Assessment:
While one safety data sheet (SDS) for this compound states no known hazard, related pyrazole-based aldehydes are classified as hazardous.[1][2] Due to structural similarities, it is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Glasses with Side Shields or Chemical Splash Goggles | Required for all laboratory work to protect against splashes. Goggles are recommended when handling larger quantities (>1 liter).[3] |
| Face Shield | Must be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[3] | |
| Skin/Body | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[4] |
| Flame-Resistant Lab Coat | Standard laboratory practice to protect skin and clothing from splashes. | |
| Chemical-Resistant Coveralls | Recommended for large-scale operations or when significant exposure is possible to provide full-body protection.[5][6] | |
| Respiratory | Use in a Well-Ventilated Area or Fume Hood | Essential to minimize inhalation of dust or vapors.[1][2] |
| NIOSH-Approved Respirator | Required if working outside of a fume hood where dust or aerosols may be generated.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures safety and minimizes contamination risk.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. biosynth.com [biosynth.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
